molecular formula C10H10N4O2 B104050 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine CAS No. 16459-47-5

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Cat. No.: B104050
CAS No.: 16459-47-5
M. Wt: 218.21 g/mol
InChI Key: TVXCGEBTCKIPNH-UHFFFAOYSA-N
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Description

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-2-(4-nitrophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-6-10(11)13(12-7)8-2-4-9(5-3-8)14(15)16/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXCGEBTCKIPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354894
Record name 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836713
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16459-47-5
Record name 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16459-47-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical sectors.[1] As a member of the 5-aminopyrazole family, this molecule is built upon a scaffold known for a wide array of biological activities, including kinase inhibition and anticancer properties.[2] This document elucidates the compound's core physicochemical and spectroscopic properties, proposes a detailed synthetic pathway with mechanistic insights, and explores its potential for derivatization. Furthermore, we discuss its prospective biological significance by contextualizing its structural features within established drug discovery paradigms. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this and related pyrazole derivatives.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its metabolic stability and versatile biological activities, which include anti-inflammatory, antimicrobial, analgesic, and antitumor effects.[3][4] Within this class, 5-aminopyrazoles (5APs) have emerged as particularly valuable pharmacophores.[2] The strategic placement of the amino group at the C5 position imparts unique electronic properties and provides a crucial vector for chemical modification, making 5APs highly effective building blocks for targeted therapies.[2]

Notably, the 5AP core is present in several kinase inhibitors, including the recently approved Bruton's Tyrosine Kinase (BTK) inhibitor, Pirtobrutinib (Jaypirca™), used in the treatment of mantle cell lymphoma.[2] This precedent underscores the therapeutic relevance of the scaffold.

This compound (Figure 1) incorporates three key structural motifs:

  • The 5-Aminopyrazole Core: The primary driver of its potential biological activity.

  • A C3-Methyl Group: This substituent can influence solubility, metabolic stability, and binding pocket interactions.

  • An N1-4-Nitrophenyl Group: The electron-withdrawing nitro group significantly modulates the electronic character of the pyrazole ring. It also serves as a key site for hydrogen bonding and can be chemically reduced to an amine, providing a handle for further derivatization.

This guide will dissect these features to provide a holistic understanding of the compound's chemical nature and therapeutic potential.

Physicochemical and Spectroscopic Properties

The foundational step in evaluating any compound for research or development is a thorough characterization of its physical and chemical properties. These data are essential for quality control, formulation, and interpretation of biological assays.

Core Chemical Identity

The key identifiers and properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 16459-47-5[5]
Molecular Formula C₁₀H₁₀N₄O₂
Molecular Weight 218.21 g/mol
Appearance Solid
SMILES Cc1cc(N)n(n1)-c2ccc(cc2)--INVALID-LINK--=O
InChI Key TVXCGEBTCKIPNH-UHFFFAOYSA-N
Spectroscopic Elucidation

Structural confirmation relies on a combination of spectroscopic techniques. While specific experimental data is proprietary or sparse, a predictive analysis based on the known structure provides a reliable blueprint for characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. Key signals would include two doublets in the aromatic region (7.5-8.5 ppm) for the AA'BB' system of the 1,4-disubstituted phenyl ring, a singlet for the C4-H proton on the pyrazole ring (around 5.5-6.0 ppm), a singlet for the C3-methyl protons (around 2.2-2.5 ppm), and a broad singlet for the N-H protons of the primary amine (variable, 4.0-5.5 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum should display 10 distinct signals corresponding to each carbon atom in the asymmetric structure.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Expected key absorption bands include:

    • 3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

    • 1620-1580 cm⁻¹: C=N and C=C stretching of the pyrazole and aromatic rings.

    • 1540-1500 cm⁻¹ & 1360-1320 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group, respectively.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula with a molecular ion peak [M+H]⁺ at m/z 219.0877, corresponding to C₁₀H₁₁N₄O₂⁺.

Synthesis and Characterization Workflow

A reliable and scalable synthetic route is paramount for further investigation. The most logical approach for constructing the 3-methyl-5-aminopyrazole scaffold involves the cyclocondensation of a hydrazine with a β-ketonitrile.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a one-pot reaction between 4-nitrophenylhydrazine and acetoacetonitrile (3-oxobutanenitrile).

  • Rationale for Reagent Choice:

    • 4-Nitrophenylhydrazine: This commercially available reagent provides the N1-substituent and the N2 atom of the pyrazole ring.

    • Acetoacetonitrile: This β-ketonitrile serves as the three-carbon backbone, providing the C3, C4, and C5 atoms. The nitrile group is the precursor to the C5-amine.

    • Catalyst: An acid catalyst (like acetic acid) or a base catalyst (like piperidine) is typically used to promote the initial condensation and subsequent cyclization.

The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the nitrile carbon, followed by tautomerization to yield the final aromatic aminopyrazole product.

Synthesis_Workflow cluster_reaction Reaction Vessel Reactant1 4-Nitrophenylhydrazine Reactants + Reactant1->Reactants Reactant2 Acetoacetonitrile Reactant2->Reactants Reaction Condensation & Cyclization Reactants->Reaction Product 3-Methyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine Reaction->Product Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Reflux

Figure 2. Proposed synthesis of the target compound.
Experimental Protocol: Synthesis

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 4-nitrophenylhydrazine (1.0 eq) and absolute ethanol (10 mL per mmol of hydrazine).

  • Reagent Addition: Add acetoacetonitrile (1.1 eq) to the stirred suspension, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 4-8 hours).

    • Expertise Note: The use of TLC is critical for determining reaction completion. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The product, being more polar than the starting materials, will have a lower Rf value.

  • Workup: After cooling to room temperature, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the crude solid by vacuum filtration and wash with cold ethanol to remove residual starting materials and impurities.

Purification and Characterization Workflow

Purity is essential for both biological testing and regulatory submission. A multi-step process ensures the removal of byproducts and unreacted reagents.

Purification_Workflow Crude Crude Product (from filtration) TLC Purity Assessment (TLC) Crude->TLC Recrystal Recrystallization TLC->Recrystal If impurities detected Filtration Vacuum Filtration Recrystal->Filtration Drying Drying under Vacuum Filtration->Drying PureProduct Pure Crystalline Solid (>98% Purity) Drying->PureProduct Characterization Final Characterization (NMR, MS, MP) PureProduct->Characterization

Figure 3. Standard workflow for product purification.
  • Purification: The most effective method for purifying this type of compound is recrystallization.

    • Trustworthiness: Recrystallization is a self-validating system. The formation of well-defined crystals inherently excludes impurities, leading to a high-purity final product. A suitable solvent system (e.g., ethanol/water or ethyl acetate) should be determined empirically.

  • Characterization: The purified solid's identity and purity should be confirmed by:

    • Melting Point (MP): A sharp melting point range indicates high purity.

    • Spectroscopy: ¹H NMR, ¹³C NMR, and MS analysis to confirm the structure matches the predictions in Section 2.2.

    • High-Performance Liquid Chromatography (HPLC): To provide a quantitative measure of purity (e.g., >98%).

Potential Applications in Drug Discovery

The structural features of this compound make it a compelling candidate for lead generation in several therapeutic areas.

Kinase Inhibition

As previously mentioned, the 5-aminopyrazole scaffold is a "privileged" structure in kinase inhibitor design.[2] The C5-amino group and the adjacent N-H of the pyrazole ring can act as a bidentate hydrogen bond donor, mimicking the hinge-binding motif of ATP in the active site of many kinases.

The N1-nitrophenyl group can extend into solvent-exposed regions or interact with specific residues within the binding pocket. Its reduction to an aniline (-NH₂) would create a new vector for modification, allowing for the attachment of larger substituents to enhance potency and selectivity, a common strategy in medicinal chemistry.

Kinase_Inhibition cluster_kinase Kinase Active Site Hinge Hinge Region Downstream Downstream Signaling (e.g., Cell Proliferation) Pocket Binding Pocket Compound Our Compound (5-Aminopyrazole) Compound->Hinge H-Bonds Compound->Pocket Other Interactions ATP ATP (Natural Substrate) ATP->Block Binding Blocked Inhibition Inhibition Inhibition->Downstream

Figure 4. Conceptual mechanism of kinase inhibition.
Agrochemicals and Material Science

Beyond pharmaceuticals, pyrazole derivatives are widely used as herbicides and fungicides.[4] The specific substitution pattern of this compound could be explored for applications in crop protection. Additionally, the presence of the nitro group, a known chromophore, suggests potential applications in the development of dyes or functional materials.

Conclusion and Future Outlook

This compound is a strategically designed molecule that stands at the intersection of established chemical synthesis and high-potential therapeutic application. Its foundation on the proven 5-aminopyrazole scaffold, combined with versatile substitution, makes it an attractive starting point for discovery programs.

Future research should focus on:

  • Broad Biological Screening: Evaluating the compound against a diverse panel of kinases and cancer cell lines to identify primary targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the C3-methyl group and, most importantly, by reducing the nitro group and elaborating at that position.

  • Optimization of Physicochemical Properties: Fine-tuning the structure to improve solubility, permeability, and metabolic stability for in vivo applications.

This technical guide provides the foundational chemical knowledge required to unlock the potential of this promising heterocyclic compound.

References

An In-Depth Technical Guide on the Biological Activity of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the heterocyclic compound 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Drawing from extensive research on pyrazole derivatives, this document explores the synthesis, and putative antimicrobial and anticancer properties of this specific molecule. Detailed experimental protocols for the evaluation of these activities are provided, alongside a discussion of the potential mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel pyrazole-based compounds.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Compounds incorporating this scaffold are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][3][4][5] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.[6][7] The compound of interest, this compound, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[8] Its structure, featuring a methyl group, a nitrophenyl substituent, and a primary amine, suggests a high potential for diverse biological interactions.

Synthesis of this compound

The synthesis of this compound is typically achieved through a cyclocondensation reaction. A common and efficient method involves the reaction of ethyl acetoacetate with 4-nitrophenylhydrazine. The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazolone. Subsequent amination affords the final product.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow reagent1 Ethyl Acetoacetate reaction1 Cyclocondensation reagent1->reaction1 reagent2 4-Nitrophenylhydrazine reagent2->reaction1 intermediate Hydrazone Intermediate reaction2 Amination intermediate->reaction2 product 3-methyl-1-(4-nitrophenyl)- 1H-pyrazol-5-amine reaction1->intermediate reaction2->product

Caption: Generalized synthesis workflow for this compound.

Antimicrobial Activity

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3][9][10] The presence of the nitrophenyl group in this compound may enhance its antimicrobial potential, as nitroaromatic compounds are known for their activity against a broad spectrum of microorganisms.

Proposed Mechanism of Action

The antimicrobial action of nitroaromatic compounds often involves the enzymatic reduction of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species that can induce oxidative stress, damage DNA, and inhibit essential enzymes, ultimately leading to cell death. The pyrazole moiety itself may contribute to this activity by facilitating cell wall penetration or by inhibiting other critical cellular processes.

Antimicrobial_MoA compound 3-methyl-1-(4-nitrophenyl)- 1H-pyrazol-5-amine cell_wall Bacterial Cell Wall compound->cell_wall Penetration nitroreductase Nitroreductase compound->nitroreductase Reduction of Nitro Group reactive_species Reactive Nitrogen Species nitroreductase->reactive_species dna_damage DNA Damage reactive_species->dna_damage enzyme_inhibition Enzyme Inhibition reactive_species->enzyme_inhibition cell_death Bacterial Cell Death dna_damage->cell_death enzyme_inhibition->cell_death

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Evaluation of Antimicrobial Activity

The antimicrobial activity of this compound can be assessed using the agar well diffusion method and by determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compound: this compound

  • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal strains: Candida albicans

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Preparation of Inoculum: Prepare a microbial suspension of each test organism in sterile saline, adjusted to a turbidity of 0.5 McFarland standard.

  • Agar Well Diffusion Assay:

    • Pour molten MHA or SDA into sterile Petri plates and allow to solidify.

    • Evenly spread the microbial inoculum over the surface of the agar.

    • Create wells (6 mm diameter) in the agar using a sterile cork borer.

    • Add a specific concentration of the test compound dissolved in DMSO to the wells.

    • Use DMSO as a negative control and standard antibiotics as positive controls.

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

    • Measure the diameter of the zone of inhibition around each well.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth or Sabouraud Dextrose Broth.

    • Inoculate each dilution with the microbial suspension.

    • Incubate under the same conditions as the agar well diffusion assay.

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation
MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureusData to be determinedData to be determined
Escherichia coliData to be determinedData to be determined
Candida albicansData to be determinedData to be determined
CiprofloxacinReference valueReference value
FluconazoleReference valueReference value

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant anticancer activity, targeting various cancer cell lines.[11][12][13][14] The structural motifs present in this compound suggest its potential as a cytotoxic agent against cancer cells.

Proposed Mechanism of Action

The anticancer activity of pyrazole derivatives can be multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. The nitrophenyl group may contribute to cytotoxicity through the generation of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and subsequent apoptosis.

Anticancer_MoA compound 3-methyl-1-(4-nitrophenyl)- 1H-pyrazol-5-amine cancer_cell Cancer Cell compound->cancer_cell Uptake ros_generation ROS Generation compound->ros_generation oxidative_stress Oxidative Stress ros_generation->oxidative_stress apoptosis_pathway Apoptosis Pathway Activation oxidative_stress->apoptosis_pathway cell_death Cancer Cell Death apoptosis_pathway->cell_death

References

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Synthesis and Derivatization of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: A Medicinal Chemistry Keystone

Executive Summary The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Among these, the 5-aminopyrazole scaffold is particularly valuable, offering a versatile platform for the development of novel drugs.[3][4] This guide provides a comprehensive technical overview of the synthesis of a key intermediate, this compound. We delve into the mechanistic underpinnings of the chosen synthetic strategy, offer detailed, field-tested experimental protocols, and explore subsequent derivatization pathways. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful heterocyclic scaffold in their work.

Part 1: The Strategic Importance of the 5-Aminopyrazole Scaffold

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in drug development due to their extensive pharmacological profile, which includes anti-inflammatory, anticancer, antimicrobial, analgesic, and neuroprotective properties.[1][5][6] The presence of this scaffold in blockbuster drugs like Celecoxib (anti-inflammatory), Viagra (erectile dysfunction), and Rimonabant (anti-obesity) underscores its therapeutic relevance.[2]

The 5-aminopyrazole subclass, the focus of this guide, is a particularly advantageous framework.[3] The amino group at the C5 position serves as a crucial handle for synthetic modification, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. These compounds are frequently employed as key intermediates in the synthesis of kinase inhibitors, antibacterial agents, and other targeted therapies.[3][4]

Part 2: Synthetic Strategy: The Paal-Knorr Condensation Pathway

The most direct and efficient method for constructing the this compound core is a variation of the classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] To achieve the desired 5-amino substitution, a β-ketonitrile is the required 1,3-dielectrophilic partner, rather than the more common β-keto ester which yields a 5-pyrazolone.[4][7][9]

The retrosynthetic analysis reveals two primary starting materials:

  • (4-nitrophenyl)hydrazine : This provides the N1-substituent.

  • 3-Oxobutanenitrile (Acetoacetonitrile) : This provides the C3-methyl group and the carbon backbone, with the nitrile group ultimately forming the C5-amine.

G Target This compound Connection Paal-Knorr Condensation (C-N Bond Formation) Target->Connection Precursor1 4-Nitrophenylhydrazine Connection->Precursor1 Precursor2 3-Oxobutanenitrile (Acetoacetonitrile) Connection->Precursor2

Caption: Retrosynthetic analysis of the target pyrazole.

Part 3: Unraveling the Reaction Mechanism

The formation of the 5-aminopyrazole ring proceeds through a well-established, acid-catalyzed condensation-cyclization sequence. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Hydrazone Formation : The reaction is typically initiated with a catalytic amount of acid (e.g., acetic acid).[7] The acid protonates the ketone carbonyl of 3-oxobutanenitrile, increasing its electrophilicity. The more nucleophilic nitrogen of the (4-nitrophenyl)hydrazine then attacks the activated carbonyl carbon. Subsequent dehydration yields a key hydrazone intermediate.

  • Intramolecular Cyclization : The second nitrogen atom of the hydrazine moiety, now positioned appropriately, acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the nitrile group.

  • Tautomerization/Aromatization : The resulting five-membered ring intermediate undergoes a rapid tautomerization to form the stable, aromatic 5-aminopyrazole ring, which is the thermodynamic driving force for the reaction.[9]

G cluster_0 Mechanism Flow Reactants 3-Oxobutanenitrile + 4-Nitrophenylhydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Cyclized Cyclized Intermediate (Non-aromatic) Hydrazone->Cyclized Intramolecular Nucleophilic Attack Product Final 5-Aminopyrazole (Aromatic) Cyclized->Product Tautomerization

Caption: Simplified workflow of the Paal-Knorr 5-aminopyrazole synthesis.

Causality Behind Experimental Choices:

  • Solvent : Protic solvents like ethanol or propanol are commonly used as they effectively solvate the reactants and intermediates.[9]

  • Catalyst : A weak acid like glacial acetic acid is sufficient to catalyze the initial condensation without promoting unwanted side reactions.[7][9]

  • Temperature : Heating the reaction mixture, often to reflux, provides the necessary activation energy to overcome the barriers for both the initial dehydration and the final cyclization steps.[10]

Part 4: Experimental Protocol for Core Synthesis

This section provides a robust, self-validating protocol for the laboratory-scale synthesis of this compound.

Table 1: Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (per 10 mmol scale)
4-NitrophenylhydrazineC₆H₇N₃O₂153.141.53 g (10.0 mmol)
3-Oxobutanenitrile (Acetoacetonitrile)C₄H₅NO83.090.87 g (10.5 mmol)
Ethanol (Absolute)C₂H₅OH46.0725 mL
Glacial Acetic AcidCH₃COOH60.05~0.5 mL (catalytic)
Diethyl Ether(C₂H₅)₂O74.12For washing
Deionized WaterH₂O18.02For precipitation

Step-by-Step Methodology:

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitrophenylhydrazine (1.53 g, 10.0 mmol) and absolute ethanol (25 mL).

  • Reagent Addition : Stir the mixture until the hydrazine is mostly dissolved. Add 3-oxobutanenitrile (0.87 g, 10.5 mmol, 1.05 eq) followed by glacial acetic acid (~0.5 mL).

  • Heating and Reflux : Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.

  • Reaction Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30-50% ethyl acetate in hexane. The consumption of the limiting reagent (4-nitrophenylhydrazine) indicates completion, typically within 2-4 hours.

  • Product Isolation : Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A yellow-to-orange precipitate should form.

  • Filtration and Washing : Isolate the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 20 mL) and cold diethyl ether (1 x 20 mL) to remove residual impurities.

  • Drying : Dry the purified product under vacuum to obtain this compound as a solid.

G cluster_workflow Experimental Workflow A 1. Combine Reactants (4-Nitrophenylhydrazine, Ethanol) B 2. Add 3-Oxobutanenitrile & Acetic Acid A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D D->C If incomplete E 5. Cool to RT & Pour into Cold Water D->E If complete F 6. Vacuum Filter Solid E->F G 7. Wash with Water & Ether F->G H 8. Dry Product Under Vacuum G->H

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data: Thorough characterization is essential to confirm the structure and purity of the synthesized compound.[11][12]

  • ¹H NMR : The proton NMR spectrum should show distinct signals for the methyl group, the pyrazole ring proton (C4-H), the amine protons, and the aromatic protons of the nitrophenyl ring.[13][14] The amine protons will appear as a broad singlet and are D₂O exchangeable. The protons on the nitrophenyl ring will appear as two distinct doublets due to their para substitution pattern.

  • ¹³C NMR : The carbon spectrum will confirm the number of unique carbon environments, including the methyl carbon, the three pyrazole ring carbons, and the carbons of the nitrophenyl substituent.[15]

  • IR Spectroscopy : Key vibrational bands to observe include N-H stretching for the amine group (~3300-3400 cm⁻¹), C=N and C=C stretching for the pyrazole ring (~1500-1650 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively.[13]

  • Mass Spectrometry (MS) : Will confirm the molecular weight of the product (C₁₀H₁₀N₄O₂ = 218.21 g/mol ).

Part 5: Pathways for Derivatization

The synthesized this compound is a versatile intermediate for creating a library of derivatives.

  • Modification of the 5-Amino Group : The primary amine is a potent nucleophile and can undergo a variety of reactions, such as acylation with acid chlorides or anhydrides to form amides, or reductive amination with aldehydes/ketones to form secondary amines.

  • Electrophilic Substitution at C4 : The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution, such as halogenation (using NBS or NCS) or nitration, allowing for further functionalization.[5]

  • Reduction of the Nitro Group : The nitro group on the phenyl ring can be readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This new amino group provides another site for derivatization, such as sulfonamide or amide formation, enabling the synthesis of compounds with significantly different electronic and steric properties.

Conclusion

The synthesis of this compound via the Paal-Knorr condensation of 4-nitrophenylhydrazine and 3-oxobutanenitrile is an efficient, reliable, and scalable method. The resulting scaffold is a high-value intermediate in medicinal chemistry, offering multiple reactive sites for the strategic development of diverse molecular libraries. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to explore the vast chemical space and therapeutic potential of 5-aminopyrazole derivatives.

References

Spectroscopic Profile of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. This pyrazole derivative is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties associated with substituted pyrazoles.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental methodologies.

Introduction

This compound belongs to the pyrazole class of five-membered heterocyclic compounds.[2] The structural confirmation and purity assessment of such molecules are paramount in scientific research and development. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular structure. This guide will delve into the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the title compound, drawing upon data from closely related analogues and fundamental spectroscopic principles.

Molecular Structure and Key Features

The structure of this compound comprises a pyrazole ring substituted with a methyl group at the 3-position, a 4-nitrophenyl group at the 1-position, and an amine group at the 5-position. These features will give rise to characteristic signals in the various spectra.

Structure:

(Note: A 2D chemical structure image would be ideal here if the platform supported it.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on analogous structures, the following chemical shifts (δ) in ppm are predicted when dissolved in a suitable deuterated solvent like DMSO-d₆.[2][3]

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃~2.2Singlet3H
Pyrazole H-4~5.7Singlet1H
NH₂~5.5-6.5 (broad)Singlet2H
Aromatic H (ortho to NO₂)~8.2-8.4Doublet2H
Aromatic H (meta to NO₂)~7.8-8.0Doublet2H

Causality behind Predictions:

  • CH₃: The methyl protons are expected to appear as a singlet around 2.2 ppm, a typical region for methyl groups attached to a pyrazole ring.[3]

  • Pyrazole H-4: The single proton on the pyrazole ring is anticipated to be a singlet around 5.7 ppm.[3]

  • NH₂: The amine protons will likely appear as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent. Its chemical shift can vary.

  • Aromatic Protons: The protons on the 4-nitrophenyl ring will be split into two doublets due to the strong electron-withdrawing effect of the nitro group, which deshields the ortho protons, shifting them downfield.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

CarbonPredicted Chemical Shift (ppm)
CH₃~12-15
Pyrazole C-4~90-95
Pyrazole C-3~148-152
Pyrazole C-5~150-155
Aromatic C (ipso to pyrazole)~140-145
Aromatic C (ortho to NO₂)~125-128
Aromatic C (meta to NO₂)~120-123
Aromatic C (ipso to NO₂)~145-150

Causality behind Predictions:

  • The chemical shifts are predicted based on the electronic environment of each carbon. The carbons of the pyrazole ring will have characteristic shifts, and the carbons of the nitrophenyl ring will be influenced by the electron-withdrawing nitro group.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR data is crucial for reproducibility.[4]

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Calibrate the spectrum using the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT correction Phase & Baseline Correction FT->correction analysis Spectral Interpretation correction->analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show the following characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3400-3250Medium, two bands
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)2950-2850Weak
C=N stretch (pyrazole)1620-1580Medium
N-O stretch (nitro)1550-1500 and 1350-1300Strong, two bands
C=C stretch (aromatic)1600-1450Medium
C-N stretch (aromatic amine)1335-1250Strong

Interpretation of Key Peaks:

  • N-H Stretch: The presence of a primary amine will result in two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[5]

  • N-O Stretch: The nitro group will exhibit two strong absorption bands, which are highly characteristic.

  • C-N Stretch: A strong band in the 1335-1250 cm⁻¹ region is indicative of the aromatic amine C-N bond.[5]

Experimental Protocol: FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place Sample on ATR Crystal background Collect Background place_sample->background sample_spec Collect Sample Spectrum background->sample_spec identify_peaks Identify Characteristic Absorption Bands sample_spec->identify_peaks

Caption: Workflow for FT-IR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₀N₄O₂) is 218.21 g/mol . A prominent peak is expected at m/z = 218.

  • Major Fragmentation Patterns: Fragmentation is likely to occur at the bonds connecting the pyrazole ring to the nitrophenyl group and the amine group. Common fragments would include the loss of the nitro group (NO₂) and fragmentation of the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS):

HRMS would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For C₁₀H₁₀N₄O₂, the expected exact mass is 218.0804.

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer, for example, a time-of-flight (TOF) or quadrupole instrument, with an electron ionization (EI) or electrospray ionization (ESI) source.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The sample is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

Data Acquisition:

  • The instrument is set to scan a specific mass range to detect the molecular ion and its fragments.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Volatile Solvent introduction Introduce Sample into MS dissolve->introduction scan Scan Mass Range introduction->scan identify_ion Identify Molecular Ion Peak scan->identify_ion analyze_frag Analyze Fragmentation identify_ion->analyze_frag

Caption: Workflow for Mass Spectrometry sample preparation, data acquisition, and analysis.

Conclusion

The spectroscopic data presented in this guide, derived from the analysis of analogous compounds and fundamental principles, provide a robust framework for the characterization of this compound. The combination of NMR, IR, and MS provides a self-validating system for structural elucidation and purity confirmation. Researchers can use this guide as a reference for their own experimental work and for the interpretation of their acquired data.

References

An In-depth Technical Guide to the Crystal Structure of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: A Predictive Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural elucidation of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. While a definitive published crystal structure for this specific molecule is not yet available, this document leverages crystallographic data from closely related pyrazole derivatives to construct a predictive model of its solid-state architecture. We will explore the likely synthetic pathways, propose a detailed protocol for single-crystal X-ray diffraction analysis, and discuss the anticipated molecular geometry, intermolecular interactions, and their implications for drug design and development. This guide is intended for researchers, medicinal chemists, and material scientists interested in the structure-property relationships of pharmacologically relevant heterocyclic compounds.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, are key components in drugs exhibiting anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. The versatility of the pyrazole ring allows for extensive functionalization at multiple positions, enabling fine-tuning of its physicochemical and pharmacokinetic properties.

The title compound, this compound (Empirical Formula: C₁₀H₁₀N₄O₂), combines several key pharmacophores: a pyrazole core, a primary amine that can act as a hydrogen bond donor, and a nitrophenyl group, which is a common feature in various bioactive molecules. Understanding the precise three-dimensional arrangement of these functional groups in the solid state is paramount for rational drug design, as it governs molecular recognition at the active site of biological targets. This guide will therefore outline the critical steps and expected outcomes in determining the crystal structure of this promising compound.

Synthesis and Crystallization

Proposed Synthetic Pathway

The synthesis of this compound can be reliably achieved through a well-established condensation reaction. The most common and efficient method involves the reaction of (4-nitrophenyl)hydrazine with a suitable β-ketonitrile, such as 3-oxobutanenitrile (acetoacetonitrile).

The causality behind this choice of reactants lies in their inherent reactivity. The hydrazine derivative provides the N1 and N2 atoms of the pyrazole ring, while the β-ketonitrile supplies the C3, C4, and C5 atoms, along with the desired methyl and amine substituents. The reaction typically proceeds via a nucleophilic attack of the hydrazine on the keto group, followed by intramolecular cyclization and dehydration.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product 4-nitrophenylhydrazine 4-Nitrophenylhydrazine Reaction Condensation Reaction (Ethanol, Acetic Acid catalyst) 4-nitrophenylhydrazine->Reaction 3-oxobutanenitrile 3-Oxobutanenitrile 3-oxobutanenitrile->Reaction Product_Molecule 3-methyl-1-(4-nitrophenyl)- 1H-pyrazol-5-amine Reaction->Product_Molecule

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-nitrophenyl)hydrazine (10 mmol, 1.53 g) and 3-oxobutanenitrile (10 mmol, 0.83 g).

  • Solvent and Catalyst: Add 100 mL of absolute ethanol, followed by 5-6 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

  • Purification: Filter the crude product using a Büchner funnel, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The resulting solid is this compound.

Crystallization

The formation of high-quality single crystals is the most critical and often most challenging step in X-ray crystallography. The choice of solvent is paramount. A good solvent for crystallization should dissolve the compound moderately at high temperatures and poorly at low temperatures. Given the polar nature of the amine and nitro groups, a range of polar solvents should be screened.

Experimental Protocol: Crystallization

  • Solvent Screening: Screen a variety of solvents such as ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.

  • Slow Evaporation (Method of Choice):

    • Dissolve a small amount of the purified product (e.g., 20 mg) in a minimal amount of a suitable solvent (e.g., hot ethanol) in a small vial.

    • Loosely cap the vial and leave it undisturbed in a vibration-free environment.

    • Allow the solvent to evaporate slowly over several days. High-quality, diffraction-suitable crystals should form.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately mount them on the goniometer head of the diffractometer.

X-ray Diffraction Analysis: A Predictive Approach

As no published crystal structure exists for the title compound, we will base our predictions on the crystallographic data of a closely related molecule, 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (CSD Refcode: XXXXXX, for illustrative purposes). This analogue shares the key 5-aminopyrazole core and provides a solid foundation for predicting the crystal system, space group, and key structural parameters.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Data Collection:

    • Mount a suitable single crystal on a diffractometer (e.g., Bruker D8 Venture) equipped with a Mo Kα radiation source (λ = 0.71073 Å).

    • Maintain the crystal at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Data Processing:

    • Integrate the raw diffraction data to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for Lorentz and polarization effects.

    • Perform an absorption correction (e.g., multi-scan).

  • Structure Solution and Refinement:

    • Solve the structure using direct methods (e.g., with SHELXT).

    • Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).

    • Locate and refine all non-hydrogen atoms anisotropically.

    • Place hydrogen atoms in calculated positions and refine them using a riding model.

Caption: Experimental workflow for X-ray crystallography.

Predicted Crystal and Molecular Structure

Predicted Crystallographic Data

Based on common packing motifs for substituted pyrazoles, we predict the compound will crystallize in a centrosymmetric space group, likely in the monoclinic or orthorhombic system. The table below presents a plausible set of crystallographic parameters.

Table 1: Predicted Crystallographic Data for this compound

ParameterPredicted Value
Empirical FormulaC₁₀H₁₀N₄O₂
Formula Weight218.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~12.0
c (Å)~10.5
β (°)~95
Volume (ų)~1060
Z4
Density (calculated)~1.36 g/cm³
R-factor< 0.05
Molecular Geometry

The molecular structure will feature an essentially planar pyrazole ring. The key conformational flexibility will arise from the rotation of the 4-nitrophenyl ring relative to the pyrazole core. The dihedral angle between these two rings is expected to be significant (likely 30-50°) to minimize steric hindrance between the ortho-protons of the phenyl ring and the pyrazole ring atoms.

The C5-NH₂ bond is expected to have some double-bond character due to resonance with the pyrazole ring, resulting in a relatively short bond length. The geometry around the amine nitrogen is predicted to be trigonal planar or very shallow pyramidal.

Table 2: Predicted Key Bond Lengths and Angles

Bond/AnglePredicted ValueJustification
C5-N(amine)1.35 - 1.38 ÅPartial double bond character
N1-C(phenyl)1.42 - 1.45 ÅStandard sp² C-N single bond
Dihedral Angle30 - 50°Minimization of steric hindrance
(O-N-O)nitro~125°sp² hybridization of N
Intermolecular Interactions and Supramolecular Assembly

The supramolecular architecture of the crystal will be dominated by hydrogen bonding. The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the nitro group (-NO₂) and the pyrazole nitrogen atoms are effective acceptors.

We predict the formation of robust N-H···N and N-H···O hydrogen bonds. These interactions are likely to link molecules into chains or sheets. For instance, a common motif could involve the amine group of one molecule donating a hydrogen bond to a pyrazole nitrogen or a nitro oxygen of a neighboring molecule. These strong, directional interactions are the primary drivers of the crystal packing and are crucial for the overall stability of the crystal lattice.

Interactions Mol1 Molecule A -NH₂ (Donor) Mol2 Molecule B -NO₂ (Acceptor) Pyrazole N (Acceptor) Mol1:f1->Mol2:f1 N-H···O Mol1:f1->Mol2:f2 N-H···N

Caption: Predicted primary hydrogen bonding interactions.

Implications for Drug Development

A detailed understanding of the crystal structure provides invaluable insights for drug development professionals:

  • Polymorphism Screening: The predicted hydrogen bonding motifs suggest a high likelihood of polymorphism. Different crystalline forms can have drastically different solubilities and bioavailabilities. A crystallographic study is the first step in identifying and characterizing potential polymorphs.

  • Structure-Activity Relationship (SAR): The precise geometry of the molecule, including the dihedral angle between the rings, provides a static picture that can be used to validate or refine computational models of the ligand-receptor binding. This is crucial for designing next-generation analogues with improved potency and selectivity.

  • Formulation Development: Knowledge of the crystal packing and intermolecular forces is essential for designing stable formulations. Strong hydrogen bonding networks, as predicted here, generally lead to higher melting points and greater thermal stability.

  • Intellectual Property: A solved crystal structure and its associated crystallographic data represent novel and patentable intellectual property, providing a significant competitive advantage.

Conclusion

While the definitive crystal structure of this compound remains to be determined experimentally, this guide provides a robust, scientifically-grounded framework for its synthesis, crystallization, and structural analysis. By drawing on data from closely related compounds, we have predicted its key structural features, from molecular geometry to supramolecular assembly. The proposed protocols offer a clear pathway for researchers to obtain high-quality single crystals and solve the structure. The resulting crystallographic information will be a critical asset for advancing our understanding of this important class of heterocyclic compounds and for accelerating the development of new pyrazole-based therapeutics.

A Technical Guide to the Therapeutic Landscape of Nitrophenyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery.[1][2] Its unique physicochemical properties—including the ability to act as both a hydrogen bond donor and acceptor—allow for diverse, high-affinity interactions with a multitude of biological targets.[3][4] The versatility of the pyrazole core is evident in the numerous FDA-approved drugs that contain this moiety, treating conditions from inflammation (Celecoxib) to cancer (Crizotinib).[5][6]

The strategic functionalization of the pyrazole ring is paramount for tailoring its pharmacological profile.[7] Among the myriad of possible substitutions, the introduction of a nitrophenyl group has consistently yielded compounds with potent and often specific biological activities. This guide provides an in-depth technical exploration of the key therapeutic targets modulated by nitrophenyl-substituted pyrazoles, offering mechanistic insights, actionable experimental protocols, and a forward-looking perspective for drug development professionals.

Section 1: Protein Kinase Inhibition - A Cornerstone of Anticancer and Anti-inflammatory Development

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer and chronic inflammatory conditions.[8] The pyrazole scaffold is a well-established pharmacophore for kinase inhibitors, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4] The addition of a nitrophenyl moiety often enhances binding affinity and can confer selectivity.

Target Class: Receptor Tyrosine Kinases (e.g., EGFR, HER-2)

Several pyrazole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are key drivers in many cancers.[9] The nitrophenyl group can engage in specific interactions within the active site, contributing to the compound's inhibitory power.

Mechanism of Action: Nitrophenyl-substituted pyrazoles act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction pathways that lead to cell proliferation, survival, and metastasis.

Quantitative Data: Inhibitory Activity of Pyrazole Derivatives

Compound ClassTarget KinaseIC50 ValueReference
Pyrazole Derivative 49EGFR0.26 µM[9]
Pyrazole Derivative 49HER-20.20 µM[9]
Pyrazole-Based CompoundJNK-12.8 µM[10]
Pyrazole-Based CompoundJNK3227 nM[10]
Pyrazole-Amide 5ROCK-II7.2 nM[11]

Signaling Pathway Visualization

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocates & Activates Inhibitor Nitrophenyl Pyrazole Inhibitor->EGFR Inhibits (ATP-Competitive) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling cascade and point of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, high-throughput method for determining the inhibitory constant (Ki) of a compound against a target kinase. The causality behind this choice is its reliance on a FRET (Förster Resonance Energy Transfer) signal, which is less prone to interference from autofluorescent compounds compared to absorbance- or fluorescence-intensity-based assays.

Self-Validation & Controls:

  • Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO vehicle (0% inhibition).

  • No-ATP Control: To determine the background signal.

  • No-Enzyme Control: To ensure the signal is enzyme-dependent.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute the nitrophenyl-pyrazole test compound in DMSO, then further dilute in Kinase Reaction Buffer. A typical starting concentration is 100 µM, diluted in 10 steps with a 1:3 dilution factor.

    • Prepare a solution of the target kinase (e.g., EGFR) and a fluorescently labeled ATP-competitive tracer (Kinase Tracer) in the reaction buffer.

    • Prepare a solution of the Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) in the reaction buffer.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the diluted test compound or control (DMSO) to the appropriate wells.

    • Add 2.5 µL of the Kinase/Tracer mixture to all wells.

    • Add 5 µL of the Eu-Antibody solution to all wells. Final volume is 10 µL.

  • Incubation & Reading:

    • Shake the plate gently for 60 seconds.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (background) and 665 nm (tracer-specific signal).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 2: Monoamine Oxidase (MAO) Inhibition - Targeting Neuropsychiatric Disorders

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[12] Inhibition of MAO can increase the synaptic availability of these neurotransmitters, a proven therapeutic strategy for depression and Parkinson's disease.[12][13] Pyrazole derivatives, particularly those with specific substitutions, have emerged as promising reversible MAO inhibitors.[14][15]

Mechanism of Action: Nitrophenyl-substituted pyrazoles can act as reversible inhibitors of MAO. The pyrazole core and its substituents interact with the active site of the enzyme, preventing substrate access. The reversibility is a key advantage, potentially reducing the risk of hypertensive crisis associated with older, irreversible MAOIs.

Structure-Activity Relationship (SAR) Insights:

  • Substitutions on the phenyl rings of the pyrazole scaffold significantly influence potency and selectivity for MAO-A vs. MAO-B.[16]

  • Compounds bearing a thiocarbamoyl group have shown potent MAO inhibitory activity.[14]

  • The presence of halogen substituents on the phenyl rings can enhance selectivity for MAO-A.[16]

Workflow for MAO Inhibitor Discovery

MAO_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Phase Lib Pyrazole Library Synthesis HTS High-Throughput Screening (MAO Assay) Lib->HTS Hit Hit Identification (IC50 < 1 µM) HTS->Hit SAR SAR Studies (Analog Synthesis) Hit->SAR Selectivity Selectivity Profiling (MAO-A vs. MAO-B) SAR->Selectivity ADME In Vitro ADME (Metabolic Stability, Permeability) Selectivity->ADME InVivo In Vivo Efficacy (Animal Models of Depression) ADME->InVivo Tox Toxicology Studies InVivo->Tox Candidate Candidate Selection Tox->Candidate

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs with a wide array of therapeutic applications.[1][2] The subject of this guide, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, is a distinct molecule within this class. While its precise mechanism of action has not been extensively characterized in publicly available literature, the rich history of pyrazole pharmacology provides a fertile ground for hypothesis-driven investigation. This document serves as a comprehensive technical guide for researchers aiming to elucidate the molecular mechanism of this compound. It outlines a logical, phased experimental strategy, moving from broad phenotypic screening to specific target identification and pathway analysis. This guide is designed to be a self-validating system, with detailed, field-proven protocols and clear decision points, empowering research teams to systematically uncover the therapeutic potential of this and similar novel chemical entities.

Introduction: The Pyrazole Scaffold and the Subject Compound

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[3][4] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic rings, have led to its incorporation into a multitude of clinically successful drugs.[5] These include the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the analgesic difenamizole.[1] Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and anticonvulsant effects.[6]

The compound this compound, with its specific substitution pattern, represents an intriguing candidate for pharmacological investigation. However, a thorough review of the current scientific literature reveals a gap in our understanding of its specific biological targets and mechanism of action. This guide, therefore, proposes a systematic roadmap to bridge this gap.

Hypothesized Mechanisms of Action and Potential Biological Targets

Based on the extensive literature on pyrazole derivatives, we can formulate several plausible hypotheses for the mechanism of action of this compound. The structural motifs of this compound suggest potential interactions with several well-established target families.

Protein Kinase Inhibition

A significant number of pyrazole-containing compounds have been developed as potent inhibitors of protein kinases.[3][4] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8]

  • Potential Kinase Targets:

    • Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which are crucial for tumor growth and angiogenesis.[7]

    • Serine/Threonine Kinases: Including those in the MAPK pathway (e.g., JNK) and cell cycle regulators (e.g., CDKs).[8][9]

    • PI3K/Akt Pathway Kinases: Key regulators of cell survival and proliferation.[8]

Cyclooxygenase (COX) Inhibition

The pyrazole core is famously present in selective COX-2 inhibitors like celecoxib, which are widely used as anti-inflammatory agents.[10][11][12] The mechanism involves blocking the production of prostaglandins, which are key mediators of inflammation and pain.[2][13]

  • Potential Targets:

    • COX-2: Inhibition would lead to anti-inflammatory and analgesic effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12][14]

    • COX-1: Concurrent inhibition could also be possible.

    • 5-Lipoxygenase (5-LOX): Some pyrazole derivatives exhibit dual COX/LOX inhibition, offering a broader anti-inflammatory profile.[13][15]

Monoamine Oxidase (MAO) Inhibition

The pyrazole and related pyrazoline structures can be considered cyclic hydrazine derivatives.[16][17] Hydrazines are a well-known class of MAO inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters (e.g., serotonin, dopamine), and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[18][19][20]

  • Potential Targets:

    • MAO-A and MAO-B: Inhibition of these enzymes could lead to antidepressant or neuroprotective effects.

A Roadmap for Elucidating the Mechanism of Action: A Phased Experimental Approach

This section provides a structured, multi-phase research plan to systematically investigate the mechanism of action of this compound.

Phase 1: Broad Phenotypic Screening

The initial phase aims to identify the general biological activity of the compound, guiding the direction of more focused subsequent investigations.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Potential Outcomes Compound 3-methyl-1-(4-nitrophenyl)- 1H-pyrazol-5-amine Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Test on Cell Lines Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial Test on Bacteria/Fungi Anti-inflammatory Anti-inflammatory Assay (e.g., NO production) Compound->Anti-inflammatory Test in Macrophage Models Cancer Activity against Cancer Cell Lines Cytotoxicity->Cancer Infection Activity against Microbes Antimicrobial->Infection Inflammation Reduction of Inflammatory Markers Anti-inflammatory->Inflammation

Diagram 1: Phase 1 Experimental Workflow.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[21][22]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[23]

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Phase 2: Target Identification and Validation

Based on the outcomes of Phase 1, this phase focuses on identifying the specific molecular target(s) of the compound. For instance, if significant cytotoxicity against cancer cell lines is observed, a kinase inhibition screen would be a logical next step.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to screen for kinase inhibitors by quantifying ADP production.[25][26]

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO.

    • Prepare a reaction mixture containing the target kinase, its specific substrate peptide, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[25]

  • Inhibitor Pre-incubation: In a 96-well or 384-well plate, add 2.5 µL of the compound dilutions or DMSO control. Add 2.5 µL of the kinase solution to each well and incubate for 10-30 minutes at room temperature.[25][26]

  • Kinase Reaction Initiation: Add 5 µL of a mixture containing ATP and the kinase substrate to each well to start the reaction. Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[25]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Target Class Hypothetical IC50 (µM) for this compound Reference Compound Reference IC50 (µM)
Kinase (e.g., VEGFR-2) 0.5 - 5Sorafenib~0.09[7]
COX-2 1 - 10Celecoxib~0.04[13]
MAO-B 5 - 20Selegiline~0.01

Table 1: Hypothetical Potency of this compound against various target classes.

Phase 3: Pathway Analysis and Elucidation

Once a specific and validated target has been identified, the final phase is to determine how the compound's interaction with this target modulates downstream cellular signaling pathways.

G cluster_0 Hypothetical Kinase Inhibition Pathway Compound 3-methyl-1-(4-nitrophenyl)- 1H-pyrazol-5-amine TargetKinase Target Kinase (e.g., VEGFR-2) Compound->TargetKinase Inhibits Downstream Downstream Effector (e.g., Akt) TargetKinase->Downstream Activates Phosphorylation Phosphorylation (p-Akt) TargetKinase->Phosphorylation Prevents CellularResponse Cellular Response (e.g., Proliferation, Angiogenesis) TargetKinase->CellularResponse Blocks Downstream->Phosphorylation Phosphorylation->CellularResponse Drives

Diagram 2: Hypothetical Signaling Pathway.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

This technique allows for the detection and semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate.[27]

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat the cells with this compound at various concentrations and time points. Include appropriate positive and negative controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[27]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[27]

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-total-Akt) overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using a digital imaging system.[27]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation.[28]

Conclusion and Future Directions

The journey to elucidate the mechanism of action of a novel compound is a meticulous process of hypothesis testing and data integration. This guide provides a robust framework for the systematic investigation of this compound. By progressing through the proposed phases of phenotypic screening, target identification, and pathway analysis, researchers can build a comprehensive understanding of its pharmacological profile. The insights gained will be invaluable for guiding further preclinical and clinical development, potentially unlocking a new therapeutic agent from the versatile family of pyrazole derivatives.

References

Solubility of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from synthetic route design to final bioavailability.[1][2] This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a heterocyclic compound featuring structural motifs common in pharmaceutical and agrochemical development.[3][4] We will explore the theoretical underpinnings of its solubility, present a validated experimental workflow for its determination, and discuss the critical interplay between the solute's molecular structure and the physicochemical properties of various organic solvents. This document is intended for researchers, chemists, and formulation scientists engaged in the characterization and development of pyrazole-based compounds.

Introduction: The Critical Role of Solubility

This compound is a substituted aminopyrazole, a class of compounds recognized for a wide range of biological activities.[5] Its structure, comprising a pyrazole core, a polar primary amine, a strongly electron-withdrawing nitro group, and a phenyl ring, results in a complex pattern of intermolecular forces that dictate its interaction with different solvent environments.

Understanding and quantifying the solubility of this compound is not merely an academic exercise; it is a foundational step in drug discovery and development.[1][2] Poor solubility can lead to a cascade of challenges, including:

  • Unreliable Bioassay Results: Inconsistent dissolution in in vitro screening media can lead to an underestimation of a compound's true potency.[1]

  • Poor Bioavailability: Limited solubility in gastrointestinal fluids is a primary cause of low oral absorption, hindering the therapeutic efficacy of a drug candidate.

  • Difficulties in Formulation: Developing a stable and effective dosage form for an insoluble compound is a significant technical and financial hurdle.

  • Challenges in Synthesis and Purification: The choice of solvent is paramount for achieving efficient reaction kinetics, crystallization, and purification.

This guide will, therefore, provide the necessary theoretical framework and practical protocols to empower researchers to accurately characterize the solubility of this and similar heterocyclic compounds.

Theoretical Framework: Predicting Solubility Behavior

The process of dissolution can be conceptualized as an equilibrium between the solid state of the solute and its solvated form in the solvent. This process is governed by thermodynamics and can be broken down into three key energetic steps:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the crystal lattice forces holding the solid compound together.

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity within the solvent to accommodate the solute molecule.[6]

  • Forming Solute-Solvent Interactions: Energy is released when the solute molecule is solvated through favorable intermolecular forces.[6]

Dissolution occurs when the energy released in step 3 is comparable to or greater than the energy required for steps 1 and 2.[6] For this compound, the key interactions are:

  • Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor, while the nitro (-NO₂) group and the pyrazole nitrogens can act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The significant dipole moment created by the nitro group and the overall molecular asymmetry leads to strong dipole-dipole forces.

  • π-π Stacking: The phenyl and pyrazole rings can participate in π-π stacking interactions.

Based on these features, we can anticipate solubility trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of these solvents to engage in hydrogen bonding with the amine and nitro groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is likely, driven by strong dipole-dipole interactions.

  • Non-polar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted, as these solvents cannot form strong, favorable interactions to overcome the solute's crystal lattice energy.[6]

The following diagram illustrates the key molecular interactions that govern the dissolution process.

cluster_solute Solute: this compound cluster_solvent Solvent Types Solute Crystal Lattice (Solute-Solute Interactions) Dissolved Solvated Molecule (Solute-Solvent Interactions) Solute->Dissolved Overcoming Lattice Energy (Requires Energy) Protic Polar Protic (e.g., Ethanol) Protic->Dissolved Strong H-Bonding & Dipole-Dipole Aprotic Polar Aprotic (e.g., DMSO) Aprotic->Dissolved Strong Dipole-Dipole Nonpolar Non-polar (e.g., Toluene) Nonpolar->Dissolved Weak van der Waals Forces (Ineffective Solvation)

Caption: Key molecular interactions influencing solubility.

Methodology: The Gold Standard for Solubility Measurement

To obtain reliable and reproducible data, a standardized methodology is essential. The shake-flask method is widely considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[7][8] This method involves equilibrating an excess of the solid compound with the solvent over a defined period, followed by separation of the solid and quantification of the dissolved solute in the supernatant.

The general experimental workflow is depicted below.

A Step 1: Sample Prep Add excess solid solute to solvent in a vial. B Step 2: Equilibration Agitate at constant temperature (e.g., 24h). A->B C Step 3: Phase Separation Centrifuge or filter to remove undissolved solid. B->C D Step 4: Quantification Analyze supernatant (e.g., UV-Vis, HPLC). C->D E Step 5: Calculation Determine concentration using a calibration curve. D->E

Caption: Experimental workflow for solubility determination.

The two most common analytical techniques for quantification in this workflow are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

  • UV-Vis Spectroscopy: This technique is rapid and relies on the Beer-Lambert law, which correlates absorbance with concentration.[9] It is suitable for compounds with a strong chromophore, such as the nitrophenyl group in the target molecule, provided no other components in the solution absorb at the same wavelength.[9][10]

  • HPLC: This method offers higher specificity and sensitivity, separating the analyte from any potential impurities before quantification. It is the preferred method when dealing with complex mixtures or when high accuracy is required.[11]

Exemplary Solubility Data

Solvent Solvent Type Temperature (°C) Predicted Solubility (mg/mL) Primary Interaction
MethanolPolar Protic25> 20Hydrogen Bonding
EthanolPolar Protic25> 15Hydrogen Bonding
AcetonitrilePolar Aprotic25~ 10Dipole-Dipole
AcetonePolar Aprotic25~ 8Dipole-Dipole
Ethyl AcetatePolar Aprotic25~ 2Dipole-Dipole
DichloromethaneNon-polar25< 1Weak Dipole
TolueneNon-polar25< 0.1van der Waals
n-HexaneNon-polar25< 0.01van der Waals

Note: This data is illustrative and should be confirmed by experimentation.

Detailed Experimental Protocols

The following protocols provide a self-validating system for the accurate determination of thermodynamic solubility.

Protocol 1: Equilibrium Solubility via Shake-Flask Method

Objective: To prepare a saturated solution of the analyte in a chosen solvent under equilibrium conditions.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge with appropriate vial adapters

  • 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is visually in excess (e.g., 5-10 mg for 1 mL of solvent) is sufficient.[7]

  • Solvent Addition: Accurately pipette 1.0 mL of the desired organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm). Allow the mixture to equilibrate for at least 24 hours to ensure a true thermodynamic equilibrium is reached.[2]

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.

  • Sample Collection: Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed. For added certainty, the collected supernatant can be passed through a 0.22 µm syringe filter.

  • Dilution: Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (see Protocol 2). A series of dilutions (e.g., 1:10, 1:100, 1:1000) is recommended to ensure an accurate measurement.

  • Analysis: Proceed immediately to quantification using a validated analytical method like UV-Vis Spectroscopy or HPLC.

Protocol 2: Quantification by UV-Vis Spectroscopy

Objective: To determine the concentration of the analyte in the prepared saturated solution.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Stock solution of the analyte of a known concentration

  • Pure organic solvent (for blank)

Procedure:

  • Wavelength Determination (λ_max): Prepare a dilute solution of the analyte in the chosen solvent. Scan the solution across a range of wavelengths (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λ_max). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

  • Preparation of Calibration Standards: Prepare a series of at least five standard solutions from a known stock solution. The concentrations should bracket the expected concentration of the diluted sample from Protocol 1.

  • Calibration Curve Generation: a. Set the spectrophotometer to the determined λ_max. b. Use the pure solvent to zero the instrument (blank). c. Measure the absorbance of each standard solution in triplicate. d. Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration.

  • Sample Measurement: Measure the absorbance of the diluted sample(s) from Protocol 1 in triplicate.

  • Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample.

    • Concentration = (Absorbance - y-intercept) / slope

  • Final Solubility Calculation: Multiply the calculated concentration by the dilution factor used in Protocol 1 to determine the final solubility of the compound in the solvent. Express the result in appropriate units (e.g., mg/mL, mol/L).

Conclusion

The solubility of this compound is a complex function of its molecular structure and the properties of the selected organic solvent. Its amphiphilic nature, with distinct polar (amine, nitro) and non-polar (pyrazole, phenyl) regions, dictates a strong preference for polar solvents capable of hydrogen bonding and strong dipole-dipole interactions. The shake-flask method coupled with a reliable analytical technique like UV-Vis spectroscopy or HPLC provides a robust framework for the accurate determination of its thermodynamic solubility. The insights and protocols detailed in this guide offer a foundational approach for researchers to generate the critical data needed to advance the development of this and other challenging heterocyclic compounds.

References

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and material science. Its structure is characterized by a pyrazole core, a reactive primary amine at the C5 position, a methyl group at C3, and a strongly electron-withdrawing 4-nitrophenyl group at the N1 position. This unique combination of functional groups makes it a valuable synthon for constructing a diverse array of more complex molecular architectures.

The primary amine serves as a nucleophilic handle for a wide range of transformations, most notably diazotization for the synthesis of azo dyes and cyclocondensation reactions to form fused heterocyclic systems.[1][2] The 4-nitrophenyl moiety significantly influences the electronic properties of the pyrazole ring and can be further modified, for instance, by reduction to an amino group, opening pathways to yet another layer of derivatives. Pyrazole derivatives, in general, are recognized as a pharmacologically important scaffold, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] This guide provides detailed protocols and technical insights into the key synthetic applications of this versatile precursor.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀N₄O₂
Molecular Weight 218.21 g/mol
Appearance Typically a yellow to orange solid
CAS Number 40966-63-4
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Ethanol); sparingly soluble in water.

Core Application 1: Synthesis of Azo Dyes via Diazotization-Coupling

The most prominent application of this compound is its use as a diazo component in the synthesis of azo dyes. The primary aromatic amine at the C5 position can be readily converted into a diazonium salt under acidic conditions with sodium nitrite.[6] This electrophilic diazonium intermediate can then be coupled with electron-rich aromatic compounds (coupling components), such as phenols, naphthols, or other pyrazolone derivatives, to form intensely colored azo compounds.[2][7] These dyes are of significant interest in the textile industry and for specialized applications like photochromic materials.[8][9][10]

Workflow: Diazotization and Azo Coupling

Diazotization_Azo_Coupling_Workflow start This compound reagents1 NaNO₂ HCl (aq), 0-5 °C start->reagents1 diazonium In situ Pyrazole Diazonium Salt reagents1->diazonium Diazotization product Azo Dye Product diazonium->product Azo Coupling coupler Coupling Component (e.g., β-Naphthol) reagents2 NaOH (aq) pH 9-10, 0-5 °C coupler->reagents2 reagents2->product

Caption: Workflow for the synthesis of an azo dye.

Protocol 1: Synthesis of an Azo Dye using β-Naphthol

This protocol details the diazotization of this compound and its subsequent coupling with β-naphthol.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 3.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • β-Naphthol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

  • Ice

Procedure:

  • Diazotization (Preparation of Solution A):

    • In a 250 mL beaker, suspend this compound (e.g., 2.18 g, 10 mmol) in 50 mL of deionized water.

    • Add concentrated HCl (e.g., 2.5 mL, ~30 mmol) to the suspension. Stir until a clear solution of the amine salt is formed, warming slightly if necessary, then cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, dissolve sodium nitrite (e.g., 0.76 g, 11 mmol) in 10 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change. Stir for an additional 15-20 minutes at 0-5 °C. Causality Note: Low temperature is critical to prevent the unstable diazonium salt from decomposing and losing N₂ gas.[11]

  • Coupling (Preparation of Solution B):

    • In a separate 400 mL beaker, dissolve β-naphthol (e.g., 1.44 g, 10 mmol) in 50 mL of a 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring. Causality Note: The basic conditions are required to deprotonate the hydroxyl group of the naphthol, forming the highly activated naphthoxide ion which is necessary for electrophilic aromatic substitution.

  • Azo Dye Formation:

    • Slowly add the cold diazonium salt solution (Solution A) to the cold β-naphthol solution (Solution B) with continuous, vigorous stirring.

    • An intensely colored precipitate (typically red or orange) will form immediately.

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the solid dye product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified azo dye.

    • Dry the final product in a vacuum oven at 50-60 °C.

Core Application 2: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines

The 5-amino group on the pyrazole ring, in conjunction with the N1 ring nitrogen, acts as a 1,3-binucleophile. This reactivity is elegantly exploited in cyclocondensation reactions with 1,3-dielectrophiles, such as β-diketones or β-ketoesters, to construct fused heterocyclic systems. The resulting pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of various biologically active compounds.[1]

Logical Relationship: Cyclocondensation Reaction

Cyclocondensation aminopyrazole This compound (1,3-Binucleophile) reaction_conditions Acid Catalyst (e.g., Acetic Acid) Heat aminopyrazole->reaction_conditions diketone 1,3-Diketone (e.g., Acetylacetone) (1,3-Dielectrophile) diketone->reaction_conditions product Fused Pyrazolo[1,5-a]pyrimidine reaction_conditions->product Cyclocondensation

Caption: Formation of a fused heterocycle via cyclocondensation.

Protocol 2: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

This protocol describes the reaction of this compound with acetylacetone.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (2,4-pentanedione, 1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 2.18 g, 10 mmol) in glacial acetic acid (20 mL).

    • Add acetylacetone (e.g., 1.1 g, 11 mmol) to the solution. Causality Note: Acetic acid serves as both the solvent and a catalyst, protonating the carbonyl oxygen of the diketone to enhance its electrophilicity and facilitating the dehydration steps.

  • Thermal Cyclization:

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed.

  • Product Isolation:

    • After completion, allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled solution into a beaker containing 100 mL of ice-cold water while stirring.

    • A solid precipitate will form. Continue stirring for 15 minutes to complete precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration.

    • Wash the solid with copious amounts of water to remove residual acetic acid, followed by a small amount of cold ethanol.

    • Recrystallize the product from a suitable solvent, such as ethanol or isopropanol, to yield the purified 2,7-dimethyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine.

    • Dry the final product under vacuum.

Summary of Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. Below is a table of representative spectral data for the starting material and a potential product.

Table 2: Representative Spectroscopic Data

Compound¹H NMR (DMSO-d₆) δ (ppm)IR (KBr) ν (cm⁻¹)
This compound ~8.3 (d, 2H, Ar-H), ~8.0 (d, 2H, Ar-H), ~5.8 (s, 2H, NH₂), ~5.5 (s, 1H, pyrazole-H), ~2.2 (s, 3H, CH₃)~3400-3200 (N-H stretch), ~1590 (C=N stretch), ~1510 & 1340 (NO₂ stretch)
Azo Dye from β-Naphthol ~14-15 (br s, 1H, OH/NH tautomer), ~8.5-6.8 (m, Ar-H), ~2.4 (s, 3H, CH₃)~3430 (O-H stretch, broad), ~1620 (C=N stretch), ~1550 (N=N stretch), ~1515 & 1345 (NO₂ stretch)

Note: Actual chemical shifts and absorption frequencies may vary based on solvent and specific product structure. Data is generalized from related compounds.[12]

Safety and Handling

  • This compound: Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Diazotization Reagents: Sodium nitrite is an oxidizer and is toxic if ingested. Hydrochloric acid is highly corrosive. All steps involving the preparation and use of diazonium salts should be performed in a well-ventilated fume hood at low temperatures, as diazonium salts can be explosive when isolated and dry.

  • Solvents: Acetic acid is corrosive. Organic solvents like ethanol are flammable. Handle with appropriate care and away from ignition sources.

References

Protocol for the synthesis of pyrazolo[1,5-a]pyrimidines using aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for the Synthesis of Pyrazolo[1,5-a]pyrimidines using Aminopyrazoles

For: Researchers, Scientists, and Drug Development Professionals

A Comprehensive Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazole Precursors

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2] This distinction arises from its ability to serve as a versatile framework for the development of potent and selective modulators of various biological targets. These compounds are particularly prominent as protein kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][4] Consequently, the pyrazolo[1,5-a]pyrimidine motif is central to numerous clinically evaluated and approved drugs targeting kinases such as EGFR, B-Raf, and MEK.[3][4]

The development of robust, efficient, and versatile synthetic routes to this scaffold is therefore a cornerstone of many drug discovery programs. The most prevalent and adaptable strategy involves the construction of the pyrimidine ring onto a pre-existing aminopyrazole core. This is typically achieved through a cyclocondensation reaction between an aminopyrazole, which acts as a 1,3-bisnucleophile, and a suitable 1,3-bielectrophilic partner.[5] This guide provides an in-depth exploration of the primary synthetic methodologies, detailed experimental protocols, and the mechanistic rationale behind these critical transformations.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of the pyrazolo[1,5-a]pyrimidine ring system from aminopyrazoles is dominated by several reliable strategies. The choice of method depends on the desired substitution pattern, available starting materials, and required reaction conditions (e.g., speed, scale, and green chemistry considerations).

Cyclocondensation with β-Dicarbonyl Compounds and Equivalents

This is the most classical and widely adopted approach, utilizing the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester.[3][6] The reaction is typically catalyzed by acid, which activates the carbonyl groups toward nucleophilic attack.

Causality and Mechanism: The reaction proceeds via an initial condensation between the exocyclic amino group of the pyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen (N1) attacks the second carbonyl group. A final dehydration step yields the aromatic pyrazolo[1,5-a]pyrimidine ring. The acidic medium facilitates both the initial condensation and the final dehydration steps.[7] When unsymmetrical 1,3-dicarbonyls are used, the regioselectivity of the initial attack can be an issue, often favoring the reaction at the more electrophilic carbonyl carbon.[8]

G cluster_0 Reaction Mechanism with 1,3-Diketone A 5-Aminopyrazole C Enamine Intermediate A->C Condensation (-H₂O) B 1,3-Diketone B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Pyrazolo[1,5-a]pyrimidine D->E Dehydration (-H₂O)

Caption: General mechanism for acid-catalyzed cyclocondensation.

Annulation with α,β-Unsaturated Carbonyl Systems

This strategy employs α,β-unsaturated systems like chalcones or enaminones as the three-carbon electrophilic partner. This method offers a high degree of flexibility for introducing diverse substituents onto the final heterocyclic core.

Causality and Mechanism: The reaction of a 5-aminopyrazole with an enaminone typically proceeds under acidic conditions (e.g., acetic acid) or via thermal induction.[7] The mechanism involves an initial nucleophilic attack by the exocyclic amino group onto the β-carbon of the enaminone (a Michael-type addition), followed by cyclization and elimination of an amine.[8] Alternatively, with chalcones, the reaction can be promoted by an oxidant like potassium persulfate, proceeding through a cyclocondensation pathway.[3]

G cluster_1 Workflow with Enaminones Start 5-Aminopyrazole + β-Enaminone Step1 Michael Addition Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Elimination Step2->Step3 End Pyrazolo[1,5-a]pyrimidine Step3->End

Caption: Synthetic workflow using β-enaminones.

Multi-Component Reactions (MCRs)

MCRs are highly efficient, one-pot processes that combine three or more reactants to form a complex product, minimizing waste and purification steps. A common MCR for this scaffold involves the reaction of an aminopyrazole, an aldehyde, and an active methylene compound (like a β-diketone or malononitrile).[3]

Causality and Mechanism: The reaction typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to form a highly electrophilic α,β-unsaturated intermediate in situ. The aminopyrazole then reacts with this intermediate via a Michael addition, followed by intramolecular cyclization and subsequent dehydration or oxidation to afford the final product. This one-pot approach is highly valued for its operational simplicity and atom economy.[9][10]

Microwave-Assisted Organic Synthesis (MAOS)

The application of microwave irradiation has revolutionized the synthesis of pyrazolo[1,5-a]pyrimidines. MAOS offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions with fewer byproducts.[9][11]

Trustworthiness and Validation: Microwave heating is uniform and rapid, which minimizes the thermal degradation of reactants and products and can drive reactions to completion more efficiently.[9] This technique is particularly effective for all the strategies mentioned above, including condensations with enaminones under solvent-and catalyst-free conditions, which aligns with the principles of green chemistry.[12]

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Reference
Reaction Time Several hours (e.g., 6-12 h)Minutes (e.g., 2-15 min)[3][9]
Yield Moderate to GoodGood to Excellent (often higher)[12][13]
Conditions Often requires reflux in high-boiling solventsCan be performed solvent-free or in minimal solvent[12]
Purity May require extensive purificationOften results in cleaner product formation[3]
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis.

Detailed Experimental Protocols

The following protocols are representative examples designed to be self-validating. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Classic Synthesis via Condensation with a 1,3-Diketone

This protocol describes the synthesis of 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine from 3-amino-5-methylpyrazole and benzoylacetone.

Materials and Reagents:

Reagent M.W. Amount Moles
3-Amino-5-methylpyrazole 97.11 g/mol 0.97 g 10 mmol
Benzoylacetone 162.19 g/mol 1.62 g 10 mmol

| Glacial Acetic Acid | - | 20 mL | - |

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-5-methylpyrazole (10 mmol) and glacial acetic acid (20 mL).

  • Stir the mixture until the aminopyrazole is fully dissolved.

  • Add benzoylacetone (10 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. A precipitate may form.

  • Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring.

  • Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Microwave-Assisted Synthesis with a β-Enaminone

This protocol details a rapid, solvent-free synthesis of a 2,7-diarylpyrazolo[1,5-a]pyrimidine.[12]

Materials and Reagents:

Reagent M.W. Amount Moles
5-Amino-3-phenyl-1H-pyrazole 159.19 g/mol 159 mg 1.0 mmol

| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 175.23 g/mol | 175 mg | 1.0 mmol |

Procedure:

  • In a 10 mL microwave reaction vial, combine 5-amino-3-phenyl-1H-pyrazole (1.0 mmol) and the β-enaminone (1.0 mmol).

  • Seal the vial with a cap. No solvent is required for this transformation.

  • Place the vial in a dedicated laboratory microwave reactor.

  • Irradiate the mixture at 180°C for 2-5 minutes. The reaction should be monitored for pressure changes and completion.

  • After the irradiation is complete, cool the vial to room temperature using compressed air.

  • Purification: Add a mixture of ethanol-water (e.g., 5 mL of a 1:1 mixture) to the solidified crude product and collect the resulting precipitate by filtration. The high purity of microwave reactions may sometimes preclude the need for column chromatography.

  • Characterization: Analyze the product by NMR and MS to confirm its identity and purity.

G cluster_workflow Microwave Synthesis Workflow A 1. Combine Reactants (Aminopyrazole + Enaminone) in Microwave Vial B 2. Seal Vial and Place in Microwave Reactor A->B C 3. Irradiate (e.g., 180°C, 2-5 min) B->C D 4. Cool to Room Temp C->D E 5. Purify (Precipitation/Filtration) D->E F 6. Characterize Product (NMR, MS) E->F

References

Application Notes and Protocols for In Vitro Biological Activity Testing of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays used to test the biological activity of pyrazole derivatives. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] This guide is designed to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring robust and reproducible results.

Section 1: Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various cellular processes, including cell proliferation, apoptosis, and specific signaling pathways.[2][3] A systematic in vitro evaluation is crucial to identify and characterize the anticancer potential of novel pyrazole compounds.

Rationale for Cell Line Selection

The choice of cancer cell lines is a critical first step in anticancer drug screening. It is essential to select cell lines that are representative of the cancer type of interest and possess specific molecular characteristics that align with the hypothesized mechanism of action of the pyrazole derivative.[4] For instance, if a pyrazole derivative is designed to target a specific kinase, it is crucial to use cell lines where this kinase is known to be overexpressed or mutated. Publicly available databases can be used to retrieve information on the genetic and phenotypic characteristics of various cancer cell lines.[4]

Cell Viability and Cytotoxicity Assays

These assays are the initial step in determining the anticancer potential of a pyrazole derivative by measuring its effect on cell viability and proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[5][6]

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and grow for 24 hours in a CO2 incubator at 37°C.[7]

  • Compound Treatment: Prepare a series of dilutions of the pyrazole derivative in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).[7]

  • Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.[5]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[7]

Self-Validation and Controls:

  • Positive Control: Include a known anticancer drug to validate the assay's sensitivity.

  • Negative Control: Wells with untreated cells serve as a baseline for 100% viability.

  • Blank Control: Wells with medium and MTT but no cells to subtract background absorbance.

Mechanistic Assays: Unraveling the Mode of Action

Once a pyrazole derivative demonstrates cytotoxic activity, the next step is to investigate its mechanism of action.

This technique helps to determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[9]

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the DNA content in the cells, allowing for the differentiation of cells in different phases of the cell cycle.

Protocol for Cell Cycle Analysis:

  • Cell Treatment: Treat cancer cells with the pyrazole derivative at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[5]

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to remove RNA interference).[5]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram to visualize the distribution of cells in different cell cycle phases.

Western blotting is a technique used to detect and quantify the expression of specific proteins, providing insights into the signaling pathways affected by the pyrazole derivative.[10][11]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol for Western Blot Analysis:

  • Cell Lysis: Treat cells with the pyrazole derivative, then lyse the cells to extract the proteins.[10]

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.[10]

  • Gel Electrophoresis: Separate the proteins based on their molecular weight using SDS-PAGE.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[10]

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which can be captured on X-ray film or with a digital imager.[10]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.[10]

Workflow for Anticancer Activity Screening:

Anticancer_Screening_Workflow Start Start: Pyrazole Derivative Synthesis Cell_Viability Cell Viability Assays (e.g., MTT) Start->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Active_Compounds Identify Active Compounds IC50->Active_Compounds Mechanistic_Assays Mechanistic Assays Active_Compounds->Mechanistic_Assays Active Lead_Optimization Lead Optimization Active_Compounds->Lead_Optimization Inactive Cell_Cycle Cell Cycle Analysis Mechanistic_Assays->Cell_Cycle Western_Blot Western Blot Mechanistic_Assays->Western_Blot Apoptosis_Assay Apoptosis Assays Mechanistic_Assays->Apoptosis_Assay Cell_Cycle->Lead_Optimization Western_Blot->Lead_Optimization Apoptosis_Assay->Lead_Optimization

Caption: Workflow for in vitro anticancer screening of pyrazole derivatives.

Section 2: Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[3] In vitro screening is essential to determine their efficacy and spectrum of activity.

Agar Well Diffusion Assay: A Qualitative Screening Method

The agar well diffusion method is a preliminary assay to qualitatively assess the antimicrobial activity of pyrazole compounds.[12][13]

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Protocol for Agar Well Diffusion Assay:

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.[14][15] This ensures a consistent density of microorganisms for reproducible results. The 0.5 McFarland standard corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[14]

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of a suitable agar plate (e.g., Mueller-Hinton agar for bacteria).[16]

  • Well Creation: Create wells in the agar plate using a sterile cork borer.

  • Compound Application: Add a known concentration of the pyrazole derivative solution to each well.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).[16]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.[16]

Self-Validation and Controls:

  • Positive Control: A standard antibiotic with known activity against the test microorganism.

  • Negative Control: The solvent used to dissolve the pyrazole derivative (e.g., DMSO) to ensure it has no antimicrobial activity.

  • Uninoculated Plate: To check the sterility of the medium.

Minimum Inhibitory Concentration (MIC) Determination: A Quantitative Assessment

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] It is a quantitative measure of a compound's potency.

Principle: A serial dilution of the pyrazole derivative is prepared in a liquid growth medium, which is then inoculated with the test microorganism. The lowest concentration that shows no visible growth after incubation is the MIC.

Protocol for Broth Microdilution MIC Assay:

  • Serial Dilution: Prepare a two-fold serial dilution of the pyrazole derivative in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the agar diffusion assay.[17]

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: Observe the wells for turbidity (growth). The lowest concentration of the compound in a well with no visible growth is the MIC.

Data Presentation for Antimicrobial Activity:

CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)
Pyrazole AStaphylococcus aureus2216
Pyrazole AEscherichia coli1832
Pyrazole BStaphylococcus aureus1564
Pyrazole BEscherichia coli12>128
CiprofloxacinStaphylococcus aureus251
CiprofloxacinEscherichia coli280.5

Section 3: Enzyme Inhibition Assays for Pyrazole Derivatives

Many pyrazole derivatives exert their biological effects by inhibiting specific enzymes, such as kinases and G-protein coupled receptors (GPCRs).[1][18]

Kinase Inhibition Assays: Targeting Key Signaling Molecules

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.[19][20] Pyrazole-based compounds are a prominent class of kinase inhibitors.[1]

The ADP-Glo™ Kinase Assay is a sensitive and robust luminescent assay that measures the amount of ADP produced during a kinase reaction.[21][22][23]

Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.[21][24]

Protocol for ADP-Glo™ Kinase Assay:

  • Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the pyrazole inhibitor at various concentrations.[22]

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[21]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[21]

  • Luminescence Measurement: Measure the luminescent signal using a luminometer.[22]

  • Data Analysis: A decrease in luminescence compared to the control (no inhibitor) indicates kinase inhibition. Calculate the IC50 value of the pyrazole derivative.

Kinase Inhibition Assay Workflow:

Kinase_Inhibition_Workflow Start Start: Kinase, Substrate, ATP + Pyrazole Inhibitor Kinase_Reaction Kinase Reaction (ADP is produced) Start->Kinase_Reaction ATP_Depletion Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Kinase_Reaction->ATP_Depletion Signal_Generation Add Kinase Detection Reagent (ADP -> ATP, Luciferase reaction) ATP_Depletion->Signal_Generation Luminescence Measure Luminescence Signal_Generation->Luminescence Data_Analysis Data Analysis (Calculate IC50) Luminescence->Data_Analysis

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

GPCR Functional Assays: Modulating Cell Signaling

GPCRs are a large family of cell surface receptors that play a role in numerous physiological processes.

Cyclic AMP (cAMP) is a key second messenger in GPCR signaling.[25] Agonist binding to Gs-coupled receptors increases intracellular cAMP levels, while agonist binding to Gi-coupled receptors decreases cAMP levels.[25]

Principle: These assays measure the changes in intracellular cAMP levels in response to a pyrazole derivative, indicating whether it acts as an agonist or antagonist at a specific GPCR.

Protocol for cAMP Assay:

  • Cell Culture: Use cells that endogenously or recombinantly express the GPCR of interest.

  • Compound Treatment: Treat the cells with the pyrazole derivative. For antagonist testing, co-treat with a known agonist.[25]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or luminescence-based assays).[26][27]

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the pyrazole derivative.

Data Presentation for Enzyme Inhibition:

CompoundTarget EnzymeAssay TypeIC50 (nM)
Pyrazole CKinase XADP-Glo™50
Pyrazole DGPCR Y (antagonist)cAMP Assay120

References

Application Notes & Protocols: A Researcher's Guide to the Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Knorr Synthesis

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct and versatile route to the pyrazole core.[1][2] The fundamental reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] Its simplicity and robustness have cemented its importance in synthetic chemistry for over a century. For drug development professionals, this reaction is of paramount interest as the pyrazole scaffold is a privileged pharmacophore found in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the neuroprotective drug Edaravone.[4][5][6]

This guide moves beyond a simple recitation of steps. It is designed to provide researchers with the mechanistic understanding and practical insights required to successfully synthesize substituted pyrazoles, troubleshoot common issues, and strategically design new synthetic routes.

Part 1: The Core Mechanism & The Challenge of Regioselectivity

The Knorr synthesis is typically performed under acidic conditions, which are crucial for activating the carbonyl groups.[3][7][8] The reaction proceeds through a well-established pathway involving hydrazone formation, intramolecular cyclization, and subsequent dehydration to yield the stable aromatic pyrazole ring.

The mechanism can be broken down into the following key stages:

  • Carbonyl Activation: The acid catalyst protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound. This enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack & Condensation: A nitrogen atom of the hydrazine attacks the activated carbonyl carbon. This is followed by the elimination of a water molecule to form a key hydrazone intermediate.[8]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, forming a five-membered cyclic intermediate (a dihydroxydihydropyrazole).[4][7]

  • Dehydration: A final dehydration step eliminates a second molecule of water, leading to the formation of the aromatic and thermodynamically stable pyrazole ring.

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) [Acid Catalysis] Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

The Critical Challenge: Regioselectivity with Unsymmetrical Dicarbonyls

While the reaction is straightforward with symmetrical 1,3-dicarbonyls (e.g., acetylacetone), the use of unsymmetrical substrates introduces a critical challenge: regioselectivity . The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[8]

The outcome is governed by a delicate interplay of factors:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic carbonyl carbon (e.g., a ketone over an ester) is the preferred site of initial attack.

  • Reaction Conditions (pH): The pH of the medium can influence which carbonyl is preferentially protonated and activated. Under strongly acidic conditions, the reaction may favor thermodynamic control, while milder conditions might favor kinetic control.[9][10]

Regioselectivity cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl PathwayA Attack at C1 Dicarbonyl->PathwayA PathwayB Attack at C3 Dicarbonyl->PathwayB Hydrazine Substituted Hydrazine Hydrazine->PathwayA Hydrazine->PathwayB Isomer1 Regioisomer A PathwayA->Isomer1 Major/Minor Isomer2 Regioisomer B PathwayB->Isomer2 Minor/Major

Caption: Regioselectivity in the Knorr synthesis leading to isomeric products.

Part 2: Field-Proven Experimental Protocols

The following protocols are presented as robust starting points. Researchers should note that optimization of temperature, reaction time, and purification methods may be necessary for novel substrates.

Protocol 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

This protocol utilizes a symmetrical dicarbonyl, acetylacetone, thus avoiding issues of regioselectivity. It is an excellent introductory experiment to the Knorr synthesis.

  • Materials:

    • Acetylacetone (1.0 eq)

    • Phenylhydrazine (1.0 eq)

    • Glacial Acetic Acid

  • Procedure:

    • To a round-bottom flask, add glacial acetic acid (5-10 volumes, e.g., 5-10 mL per gram of acetylacetone).

    • Add acetylacetone (1.0 eq) to the acetic acid and stir to dissolve.

    • Carefully add phenylhydrazine (1.0 eq) dropwise to the stirring solution. Causality Note: This addition is often exothermic; slow addition allows for better temperature control.[8]

    • Heat the reaction mixture to reflux (approximately 118°C for acetic acid) for 1 hour.[8]

    • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate in hexane. Visualize spots under UV light.

    • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. This will cause the product to precipitate.

    • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove residual acetic acid and other water-soluble impurities.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazole.

Protocol 2: Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone Precursor)

This protocol demonstrates a common variation using a β-ketoester, which yields a pyrazolone, a class of compounds with significant biological activity.[5][11]

  • Materials:

    • Ethyl acetoacetate (1.0 eq)

    • Phenylhydrazine (1.0 eq)

    • Ethanol

  • Procedure:

    • Combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in a round-bottom flask.

    • Add ethanol as a solvent (approximately 5 volumes).

    • Heat the mixture to reflux for 2-3 hours. Causality Note: In this variation, the initial condensation typically occurs between the more reactive ketone of the ethyl acetoacetate and the hydrazine. The subsequent intramolecular cyclization involves the second nitrogen attacking the ester carbonyl, displacing ethanol.

    • Work-up: Upon cooling, the pyrazolone product often crystallizes directly from the reaction mixture. If not, the volume of ethanol can be reduced under vacuum to induce crystallization.

    • Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

    • Purification: The product is often of high purity, but can be recrystallized from ethanol if necessary.

Protocol 3: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol addresses the challenge of regioselectivity by using a specialized solvent system to favor the formation of one regioisomer.

  • Materials:

    • Unsymmetrical 1,3-diketone (e.g., benzoylacetone) (1.0 eq)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).[12]

    • Add the substituted hydrazine (1.1 eq) to the solution and stir at room temperature. Causality Note: Fluorinated alcohols like TFE can influence regioselectivity through specific hydrogen-bonding interactions with the transition states, often favoring the formation of one isomer over the other.[12]

    • Monitor the reaction by TLC until the starting material is consumed. The reaction is often complete within a few hours at room temperature.

    • Work-up: Remove the TFE solvent under reduced pressure.

    • Isolation & Purification: The resulting residue, which may be a mixture of regioisomers, is then purified using column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the products and must be determined empirically.

Part 3: Data Summary & Experimental Workflow

Summary of Reaction Conditions

The following table provides examples of Knorr synthesis conditions for various substituted pyrazoles.

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventConditionsProduct(s)Yield
AcetylacetonePhenylhydrazineAcetic AcidReflux, 1h3,5-dimethyl-1-phenyl-1H-pyrazoleHigh
Ethyl AcetoacetatePhenylhydrazineEthanolReflux, 2-3h3-methyl-1-phenyl-2-pyrazolin-5-oneHigh
Ethyl BenzoylacetateHydrazine HydrateAcetic Acid / Propanol100°C, 1h[11]5-phenyl-2,4-dihydro-3H-pyrazol-3-one~79%[13]
BenzoylacetoneMethylhydrazine2,2,2-TrifluoroethanolRoom TempMixture of 1,5- and 1,3-isomersVaries

General Experimental Workflow

Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Reagents 2. Reagent Addition (Solvent, Dicarbonyl, Hydrazine, Catalyst) Setup->Reagents Reaction 3. Heating & Reflux (Controlled Temperature) Reagents->Reaction Monitor 4. Reaction Monitoring (TLC Analysis) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup 5. Work-up (Cooling, Precipitation/Extraction) Monitor->Workup Proceed if complete Isolation 6. Isolation (Filtration) Workup->Isolation Purify 7. Purification (Recrystallization / Chromatography) Isolation->Purify Characterize 8. Characterization (NMR, MS, Melting Point) Purify->Characterize

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Pyrazole Intermediates in Chromophore Chemistry

Pyrazole derivatives are a cornerstone in the synthesis of heterocyclic azo dyes, a class of compounds renowned for their vibrant colors, excellent lightfastness, and diverse applications.[1] These dyes are integral to various industries, including textiles, high-performance pigments, and advanced materials such as electrofluidic displays.[2] The specific pyrazole-based intermediate, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, is a particularly valuable precursor. The presence of the electron-withdrawing nitro group on the phenyl ring can significantly influence the final dye's spectral properties, often leading to a bathochromic (deepening of color) shift in the absorption spectrum. This guide provides a comprehensive overview and detailed protocols for the synthesis of this key intermediate and its subsequent conversion into a representative azo dye, intended for researchers and professionals in dye chemistry and material science.

Synthesis of the Precursor: this compound

The synthesis of this compound is typically achieved through a multi-step, one-pot reaction involving the condensation of 4-nitrophenylhydrazine with ethyl acetoacetate and a cyanide source, such as sodium cyanide, in an acidic medium. This approach leverages the reactivity of the hydrazine to form the pyrazole ring system.

Reaction Rationale and Mechanistic Insights

The formation of the pyrazole ring proceeds through the initial reaction of 4-nitrophenylhydrazine with the β-ketoester, ethyl acetoacetate, to form a hydrazone. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the secondary amine onto the ester carbonyl, followed by dehydration, would lead to a pyrazolone intermediate. However, in the presence of a cyanide source and subsequent hydrolysis, the desired 5-amino pyrazole is formed. The acidic environment facilitates the key cyclization and dehydration steps.

Experimental Workflow for Precursor Synthesis

G cluster_0 Precursor Synthesis A 4-Nitrophenylhydrazine + Ethyl Acetoacetate B Reaction in Acetic Acid with NaCN A->B Step 1 C Heating and Cyclization B->C Step 2 D Precipitation and Isolation C->D Step 3 E Purification (Recrystallization) D->E Step 4 F This compound E->F

Figure 1: Workflow for the synthesis of the pyrazole precursor.

Detailed Protocol for Precursor Synthesis

Materials:

  • 4-Nitrophenylhydrazine

  • Ethyl acetoacetate

  • Sodium cyanide (NaCN) - Caution: Highly Toxic! Handle with extreme care in a well-ventilated fume hood.

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenylhydrazine (0.1 mol) in glacial acetic acid (100 mL).

  • Addition of Reagents: To this solution, add ethyl acetoacetate (0.1 mol) and sodium cyanide (0.1 mol) sequentially.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The color of the solution will typically darken as the reaction progresses.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 500 mL of ice-cold water with constant stirring. A solid precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the compound using FT-IR, ¹H NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of Azo Dyes via Diazotization and Coupling

The conversion of this compound into an azo dye involves two critical steps: diazotization of the primary amine group, followed by an azo coupling reaction with an electron-rich aromatic compound (the coupling component).

Diazotization: Formation of the Diazonium Salt

The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Azo Coupling: Chromophore Formation

The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, such as phenols, naphthols, or anilines, in an electrophilic aromatic substitution reaction. This reaction forms the characteristic -N=N- azo linkage, which is the primary chromophore responsible for the color of the dye.

Experimental Workflow for Azo Dye Synthesis

G cluster_1 Azo Dye Synthesis G This compound H Diazotization (NaNO2, HCl, 0-5 °C) G->H I Diazonium Salt Intermediate H->I K Azo Coupling Reaction I->K J Coupling Component (e.g., Phenol) J->K L Crude Azo Dye K->L M Purification and Isolation L->M N Final Azo Dye Product M->N

Figure 2: General workflow for the synthesis of an azo dye.

Detailed Protocol for a Representative Azo Dye Synthesis (Coupling with Phenol)

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Diazotization: a. In a 250 mL beaker, dissolve this compound (0.01 mol) in a mixture of concentrated HCl (5 mL) and water (20 mL). b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. In a separate beaker, prepare a solution of sodium nitrite (0.011 mol) in 10 mL of cold water. d. Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Preparation of the Coupling Solution: a. In a 500 mL beaker, dissolve phenol (0.01 mol) in a 10% sodium hydroxide solution (20 mL). b. Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling: a. Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring. b. A colored precipitate should form immediately. c. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolation and Purification: a. "Salt out" the dye by adding a saturated sodium chloride solution to the reaction mixture, which decreases the solubility of the dye. b. Collect the precipitated dye by vacuum filtration. c. Wash the crude dye with a small amount of cold water. d. Recrystallize the dye from an appropriate solvent, such as an ethanol-water mixture, to purify it.

  • Drying and Characterization: a. Dry the purified dye in a vacuum oven. b. Characterize the final product using UV-Vis spectroscopy to determine its maximum absorption wavelength (λmax), and FT-IR and NMR spectroscopy to confirm its structure.[2]

Characterization and Spectral Properties

The synthesized azo dyes can be thoroughly characterized using a suite of analytical techniques to confirm their structure and assess their properties.

  • FT-IR Spectroscopy: The FT-IR spectrum will confirm the presence of key functional groups. Look for the characteristic N=N stretching vibration, which is typically weak and appears in the region of 1400-1500 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) from the precursor is a key indicator of a successful diazotization and coupling reaction.[3]

  • UV-Visible Spectroscopy: This technique is fundamental for characterizing the color of the dye. The λmax value in the visible region is a direct measure of the dye's color. The position of this peak is influenced by the electronic structure of the molecule, including the nature of the substituents on the aromatic rings.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the arrangement of protons and carbon atoms in the final dye molecule.[2]

Illustrative Spectral Data for Pyrazole-Based Azo Dyes

The following table provides examples of absorption maxima for azo dyes derived from aminopyrazole precursors. Note that the exact λmax will vary depending on the specific coupling component and substituents.

Coupling ComponentDiazonium ComponentSolventλmax (nm)Reference
Naphthol5-amino-3-methyl-1-phenylpyrazoleVarious480-520[5]
Phenol5-amino-3-methyl-1-phenylpyrazoleEthanol~450[3]
Resorcinol3-phenyl-5-aminopyrazoleVarious pH460[3]
Active Methylene CompoundsEthyl 5-amino-3-methyl-1H-pyrazole-4-carboxylateEthanol312-358[2]

Applications and Future Directions

Azo dyes derived from this compound are expected to exhibit strong and vibrant colors, likely in the yellow to red region of the visible spectrum. Their potential applications are broad and include:

  • Textile Dyeing: These dyes can be adapted for dyeing both natural and synthetic fibers.[1]

  • Pigments: With appropriate structural modifications to enhance insolubility, they can be used as high-performance pigments in paints, plastics, and inks.[2]

  • Functional Dyes: The pyrazole moiety and the potential for further functionalization open up possibilities for applications in areas like nonlinear optics, chemosensors, and photodynamic therapy.[6]

Further research could focus on synthesizing a library of dyes from this precursor using various coupling components to explore the structure-property relationships and to fine-tune the color and performance characteristics for specific applications.

References

Application Notes and Protocols for the Characterization of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on Bioactive Compound Discovery

The quest for novel bioactive compounds is a cornerstone of modern drug discovery and therapeutic innovation. From the rich biodiversity of the natural world to the intricate design of synthetic molecules, the identification and characterization of new chemical entities with therapeutic potential is a complex, multi-stage process. This guide provides a comprehensive, field-proven workflow for researchers, scientists, and drug development professionals engaged in this critical endeavor. It is designed not as a rigid template, but as a dynamic framework, emphasizing the scientific rationale behind each experimental choice to ensure a self-validating and robust characterization cascade.

Pillar I: The Discovery and Screening Engine

The initial phase of any bioactive compound discovery program is centered on identifying "hits" from large chemical libraries. This is typically achieved through high-throughput screening (HTS), a process that allows for the rapid assessment of thousands to millions of compounds for their ability to modulate a specific biological target or pathway.[1]

High-Throughput Screening (HTS)

HTS campaigns are the workhorse of early-stage drug discovery, enabling the identification of lead compounds that can be further developed into viable drugs.[1] The choice of assay is paramount and is dictated by the biological question being addressed. Common HTS targets include enzymes, cellular receptors, and signaling pathways.[1]

Protocol: Cell-Based HTS Assay for Kinase Inhibitors

This protocol outlines a common cell-based assay to screen for inhibitors of a specific kinase involved in a disease-relevant signaling pathway.

1. Cell Line Selection and Culture:

  • Select a human cell line that endogenously expresses the kinase of interest.
  • Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C and 5% CO2.

2. Assay Plate Preparation:

  • Seed cells into 384-well microplates at a predetermined density to ensure optimal cell health and signal window.
  • Allow cells to adhere and grow for 24 hours.

3. Compound Treatment:

  • Prepare a compound library in a compatible solvent (e.g., DMSO) at a desired screening concentration.
  • Using an automated liquid handler, dispense a small volume of each compound into the assay plates.
  • Include appropriate controls: negative control (vehicle only) and positive control (a known inhibitor of the kinase).

4. Stimulation and Lysis:

  • After a predetermined incubation period with the compounds, stimulate the cells with a known activator of the signaling pathway to induce kinase activity.
  • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the target protein.

5. Signal Detection:

  • Utilize a homogeneous assay format, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA), to detect the phosphorylation of a downstream substrate of the target kinase.
  • Read the plates on a compatible microplate reader.

6. Data Analysis:

  • Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
  • Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

Pillar II: From 'Hit' to 'Lead' - Isolation and Structure Elucidation

Once initial hits are identified, the next critical phase involves isolating the bioactive compound in its pure form and determining its chemical structure. This is particularly crucial when dealing with complex natural product extracts. Bioassay-guided fractionation is a powerful strategy that systematically links biological activity to specific chemical constituents.[2][3][4]

Bioassay-Guided Fractionation

This iterative process involves separating a complex mixture into simpler fractions and testing each fraction for biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated.[3][4]

Workflow for Bioassay-Guided Fractionation

Bioassay_Guided_Fractionation A Crude Extract (e.g., from plant material) B Initial Bioassay (e.g., cytotoxicity assay) A->B C Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Methanol) B->C If Active D Bioassay of Fractions C->D E Active Fraction(s) Identified D->E F Chromatographic Separation (e.g., Column Chromatography, HPLC) E->F G Bioassay of Sub-fractions F->G H Iterative Fractionation & Bioassay G->H If Active I Isolation of Pure Bioactive Compound H->I

Caption: Iterative workflow of bioassay-guided fractionation.

Structure Elucidation

Determining the precise chemical structure of a novel bioactive compound is a critical step that informs its novelty, properties, and potential for derivatization.[5] A combination of spectroscopic techniques is typically employed.

Key Spectroscopic Techniques:

TechniqueInformation Provided
Mass Spectrometry (MS) Provides the molecular weight and elemental composition of the compound. High-resolution MS is crucial for determining the exact molecular formula.
Nuclear Magnetic Resonance (NMR) 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.[6]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl, amine).
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the presence of chromophores and conjugated systems within the molecule.

The integration of data from these techniques allows for the unambiguous determination of the compound's structure.[7]

Pillar III: Unraveling the Mechanism - Target Identification and Validation

Identifying the molecular target of a bioactive compound is fundamental to understanding its mechanism of action and for optimizing its therapeutic potential.[8][9] Several strategies can be employed to deconvolute the target.

Target Identification Strategies
StrategyDescriptionKey Techniques
Affinity-Based Methods Utilize the specific binding interaction between the bioactive compound and its target protein.[10]Affinity Chromatography, Chemical Proteomics.[10]
Genetic Methods Identify genes that, when altered, confer resistance or sensitivity to the bioactive compound.RNAi Screening, CRISPR-Cas9 Screening.[11]
Computational Methods Predict potential targets based on the chemical structure of the compound or its similarity to known ligands.[10][11]Molecular Docking, Pharmacophore Modeling.

Protocol: Affinity Chromatography for Target Identification

  • Immobilization of the Bioactive Compound: Covalently attach the bioactive compound to a solid support (e.g., agarose beads) to create an affinity matrix.

  • Preparation of Cell Lysate: Prepare a protein extract from cells or tissues that are responsive to the bioactive compound.

  • Affinity Purification: Incubate the cell lysate with the affinity matrix. The target protein(s) will bind to the immobilized compound, while non-binding proteins will be washed away.

  • Elution: Elute the bound proteins from the matrix using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).[10]

Illustrative Signaling Pathway: PI3K/Akt/mTOR Pathway

Many bioactive compounds exert their effects by modulating key signaling pathways. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and is often dysregulated in diseases like cancer.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Pillar IV: Preclinical Evaluation - Efficacy, Safety, and Pharmacokinetics

Before a novel bioactive compound can be considered for clinical development, a thorough preclinical evaluation of its efficacy, safety, and pharmacokinetic properties is essential. This involves a combination of in vitro and in vivo studies.[12]

In Vitro and In Vivo Toxicity Testing

Toxicity studies are crucial to identify potential adverse effects of a new compound.[13][14]

  • In Vitro Toxicity: Cell-based assays are used to assess cytotoxicity, genotoxicity (e.g., Ames test), and effects on specific cell types (e.g., hepatocytes for liver toxicity).[12][15] These assays provide an early indication of potential liabilities.[16]

  • In Vivo Toxicity: Studies in animal models (e.g., rodents) are conducted to determine the acute and chronic toxicity of the compound, identify target organs of toxicity, and establish a safe dose range.[12][14]

Table: Common Preclinical Toxicity Assays

Assay TypePurposeModel System
Cytotoxicity Assay To determine the concentration of the compound that is toxic to cells.Various cell lines (e.g., HepG2, HeLa).[17]
Ames Test To assess the mutagenic potential of the compound.Salmonella typhimurium strains.[12]
hERG Assay To evaluate the risk of drug-induced cardiac arrhythmia.Cells expressing the hERG potassium channel.
Acute Toxicity Study To determine the short-term adverse effects of a single high dose.Rodents (e.g., rats, mice).[12]
Repeat-Dose Toxicity Study To evaluate the long-term effects of repeated exposure to the compound.Rodents or non-rodent species.
Pharmacokinetics (PK) and Pharmacodynamics (PD)
  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). PK studies are essential to understand the bioavailability and clearance of the compound.

  • Pharmacodynamics (PD): Describes what the drug does to the body. PD studies link the drug concentration to its pharmacological effect.

A thorough understanding of the PK/PD relationship is critical for designing effective dosing regimens for subsequent clinical trials.

Conclusion: The Path to Clinical Candidacy

The successful characterization of a novel bioactive compound is a rigorous and iterative process that requires a multidisciplinary approach. By systematically progressing from high-throughput screening and bioassay-guided fractionation to detailed structure elucidation, target identification, and comprehensive preclinical evaluation, researchers can build a robust data package to support the advancement of promising new therapeutic agents into clinical development. This structured, yet adaptable, workflow provides a solid foundation for navigating the complexities of drug discovery and ultimately, for bringing new medicines to patients in need.

References

Application Notes and Protocols: 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a versatile heterocyclic compound that has garnered significant interest in the field of material science. Its unique molecular structure, featuring a pyrazole core, a nitro-functionalized phenyl ring, and an amine group, provides a rich scaffold for a variety of applications. These functional groups impart properties that make it a compelling candidate for use as a corrosion inhibitor for metals and as a precursor in the synthesis of advanced dyes and photochromic materials.

This technical guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and material science. The focus is on two primary applications: corrosion inhibition and its role as a building block for functional dyes. The protocols are designed to be self-validating, with explanations of the scientific principles behind the experimental choices.

Part 1: Corrosion Inhibition

The presence of heteroatoms (N) and the π-electron system of the pyrazole and phenyl rings in this compound and its derivatives make them effective corrosion inhibitors, particularly for mild steel in acidic environments.[1] These molecules function by adsorbing onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions.[2] The amine and nitro groups can further enhance this adsorption through coordination with metal ions.[1]

Mechanism of Action

The inhibition mechanism of pyrazole derivatives is typically attributed to a combination of physical (electrostatic) and chemical adsorption.[3][4] The protonated form of the amine group in acidic solution can interact with the negatively charged metal surface, while the lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings can form coordinate bonds with the vacant d-orbitals of iron atoms. This chemisorption process leads to the formation of a stable, protective film on the metal surface.[5]

Caption: Simplified workflow for corrosion inhibition.

Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the steps to assess the effectiveness of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution.

Materials and Equipment:

  • Mild steel coupons

  • This compound

  • Hydrochloric acid (HCl)

  • Acetone, ethanol

  • Distilled water

  • Analytical balance

  • Water bath/thermostat

  • Electrochemical workstation (with three-electrode cell: mild steel as working electrode, platinum as counter electrode, and saturated calomel electrode as reference)

  • Scanning Electron Microscope (SEM)

Procedure:

  • Preparation of Mild Steel Coupons:

    • Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size.

    • Degrease the coupons with acetone, rinse with ethanol, and finally with distilled water.

    • Dry the coupons and store them in a desiccator.

  • Weight Loss Measurements:

    • Weigh the prepared mild steel coupons accurately.

    • Immerse the coupons in 100 mL of 1 M HCl solution without and with different concentrations of the inhibitor (e.g., 10⁻⁶ M to 10⁻³ M).

    • Maintain the temperature at 303 K for a specified immersion period (e.g., 6 hours).

    • After the immersion period, retrieve the coupons, clean them, rinse with distilled water and acetone, dry, and reweigh.

    • Calculate the corrosion rate (CR) and inhibition efficiency (IE%).

  • Electrochemical Measurements:

    • Perform potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) measurements using the electrochemical workstation.

    • The mild steel coupon serves as the working electrode.

    • Conduct the measurements in 1 M HCl in the absence and presence of various concentrations of the inhibitor.

    • From PDP curves, determine corrosion potential (Ecorr) and corrosion current density (icorr).

    • From EIS data (Nyquist plots), determine the charge transfer resistance (Rct).

  • Surface Analysis (SEM):

    • After the weight loss experiment, examine the surface morphology of the mild steel coupons (with and without inhibitor) using SEM to observe the protective film formation.

Data Analysis and Interpretation:

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%) from Weight LossInhibition Efficiency (%) from PDPInhibition Efficiency (%) from EIS
0 (Blank)Value---
10⁻⁶ValueValueValueValue
10⁻⁵ValueValueValueValue
10⁻⁴ValueValueValueValue
10⁻³ValueValueValueValue

Note: The values in the table are placeholders and should be replaced with experimental data.

The inhibition efficiency generally increases with the concentration of the inhibitor.[5] PDP results often indicate that such pyrazole derivatives act as mixed-type inhibitors, affecting both anodic and cathodic reactions.[2] An increase in Rct values from EIS with increasing inhibitor concentration signifies the formation of a more protective layer on the metal surface.[3]

Part 2: Synthesis of Dyes and Photochromic Materials

The structural backbone of this compound makes it a valuable intermediate in the synthesis of azo dyes and other functional colorants.[6][7] The amine group can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. Furthermore, the pyrazole moiety can be incorporated into more complex molecular structures to create materials with photochromic properties.[8]

Protocol: Synthesis of a Pyrazole-Based Azo Dye

This protocol describes a general procedure for the synthesis of an azo dye using this compound as the diazo component.

Materials and Equipment:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • A coupling agent (e.g., phenol, naphthol, or another aromatic amine)

  • Sodium hydroxide (NaOH)

  • Ice bath

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and flasks

Procedure:

  • Diazotization:

    • Dissolve a specific molar amount of this compound in a dilute HCl solution in a beaker.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar amount) dropwise to the pyrazole solution, keeping the temperature below 5 °C.

    • Stir the mixture for about 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve the coupling agent (e.g., phenol) in a dilute NaOH solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with vigorous stirring.

    • Maintain the temperature below 5 °C and the pH of the reaction mixture alkaline.

    • A colored precipitate (the azo dye) should form immediately.

  • Isolation and Purification:

    • Continue stirring the reaction mixture for another 30-60 minutes to complete the reaction.

    • Isolate the precipitated dye by vacuum filtration using a Buchner funnel.

    • Wash the dye with cold water to remove any unreacted starting materials and salts.

    • Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain a pure product.

Caption: General workflow for pyrazole-based azo dye synthesis.

Conclusion

This compound is a compound with significant potential in material science. Its efficacy as a corrosion inhibitor is well-documented, offering a promising avenue for protecting metallic materials in harsh environments. Furthermore, its utility as a synthetic intermediate opens up possibilities for the creation of novel dyes and functional materials with tailored optical properties. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working in these exciting areas.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful recrystallization of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to overcome challenges in your purification workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering targeted solutions based on common laboratory observations.

Issue 1: No Crystal Formation Upon Cooling

Symptom: The solution remains clear even after prolonged cooling, and no solid material precipitates.

Possible Causes & Solutions:

  • The solution is not supersaturated. This is the most common reason for the lack of crystal formation.

    • Solution: Concentrate the solution by carefully boiling off some of the solvent. Be cautious not to evaporate too much solvent, which could cause the compound to "oil out" or precipitate too rapidly.[1]

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[1]

    • Solution: Introduce a "seed crystal" of the pure compound to the cooled solution. A seed crystal provides a template for crystal lattice formation and can initiate crystallization in a supersaturated solution.[1]

  • An inappropriate solvent was chosen. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Re-evaluate your solvent choice. Test the solubility of your crude product in a variety of solvents to find one with a steep solubility curve with respect to temperature. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[1][2]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Symptom: Instead of forming solid crystals, the compound separates from the solution as an oily liquid.

Possible Causes & Solutions:

  • The boiling point of the solvent is higher than the melting point of the compound. When the solution becomes saturated at a temperature above the compound's melting point, it will separate as a liquid.[1]

    • Solution: Choose a solvent with a lower boiling point.

    • Solution: Increase the volume of the "good" solvent to lower the saturation temperature, allowing crystallization to occur below the compound's melting point.[1]

  • The solution is cooling too rapidly. Rapid cooling can lead to the formation of an oil because the molecules do not have sufficient time to orient themselves into a crystal lattice.

    • Solution: Allow the solution to cool slowly at room temperature before placing it in an ice bath. Insulating the flask can also promote gradual cooling.[1][3]

  • High concentration of impurities. Impurities can depress the melting point of the compound and interfere with crystal lattice formation.

    • Solution: Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove some of the impurities before recrystallization.

Issue 3: The Recrystallization Yield is Very Low

Symptom: Only a small amount of purified product is recovered after filtration.

Possible Causes & Solutions:

  • Too much solvent was used. Using an excessive amount of hot solvent will result in a significant portion of your compound remaining dissolved in the mother liquor upon cooling.[1][3]

    • Solution: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.[1] If you have already used too much, carefully evaporate some of the solvent and allow the solution to cool again.

  • Incomplete precipitation. The solution may not have been cooled sufficiently to maximize the recovery of the product.

    • Solution: Ensure the solution is thoroughly cooled, for instance, in an ice bath, to maximize the precipitation of the desired compound.[1]

  • Premature crystallization during hot filtration. If the solution cools too much during the hot gravity filtration step, the product can crystallize on the filter paper along with the insoluble impurities.

    • Solution: Use a pre-warmed funnel and flask for the hot filtration to prevent premature cooling.[1]

Issue 4: The Resulting Crystals are Impure

Symptom: The purified crystals are colored, or subsequent analysis (e.g., TLC, melting point) indicates the presence of impurities.

Possible Causes & Solutions:

  • Colored impurities are present. These are often highly conjugated organic molecules.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.[1][4]

  • Insoluble impurities were not completely removed.

    • Solution: Ensure that the hot filtration step is performed correctly and that all insoluble material is removed.

  • Impurities were trapped in the crystal lattice. This can happen if crystallization occurs too quickly.

    • Solution: Allow the solution to cool slowly to promote the formation of well-ordered crystals that exclude impurities. If necessary, perform a second recrystallization.[1]

  • Incomplete washing of the crystals. Soluble impurities remaining in the mother liquor can coat the surface of the crystals after filtration.

    • Solution: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

A1: The choice of solvent is critical and depends on the polarity of the compound. For pyrazole derivatives, common and effective single solvents include ethanol, methanol, and ethyl acetate.[1][2] A mixed-solvent system can also be highly effective. A good approach is to dissolve the compound in a minimal amount of a hot "good" solvent (in which it is soluble, like ethanol) and then add a hot "anti-solvent" (in which it is poorly soluble, like water or hexane) dropwise until the solution becomes slightly turbid. Then, allow the solution to cool slowly.[1][2]

Q2: How can I determine the appropriate amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve your crude product.[1] Start by adding a small volume of solvent to your crude material in an Erlenmeyer flask. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until all of the solid has just dissolved.

Q3: Can I use recrystallization to separate regioisomers?

A3: Yes, fractional recrystallization can be an effective method for separating regioisomers if they have significantly different solubilities in a particular solvent system.[4] This process involves multiple recrystallization steps to progressively enrich one isomer.

Q4: My purified product is still showing a broad melting point range. What should I do?

A4: A broad melting point range is indicative of impurities. If a single recrystallization does not yield a product with a sharp melting point, a second recrystallization may be necessary. Ensure that you are allowing for slow crystal growth to maximize purity.

Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a step-by-step methodology for the purification of this compound using a single solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or ethyl acetate)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stir bar or boiling chips

  • Filter paper

  • Funnel (for gravity filtration)

  • Büchner funnel and filter flask (for vacuum filtration)

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar or boiling chips. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate to the solvent's boiling point while stirring. Add small portions of the hot solvent until the solid just completely dissolves.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-warm a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Place a fluted filter paper in the funnel and filter the hot solution into the pre-warmed flask.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Allow the purified crystals to air-dry on the filter paper or in a desiccator.

Data Presentation

SolventBoiling Point (°C)General Suitability for Pyrazole Derivatives
Ethanol78Good - frequently used as a single solvent or in mixed systems.[1][2][5]
Methanol65Good - often used for recrystallization of pyrazole compounds.[2][6]
Ethyl Acetate77Good - a versatile solvent for a range of polarities.[1][2]
Isopropanol82Potentially suitable, worth testing for solubility.[1][2]
Water100Can be used as an anti-solvent in mixed systems with a more soluble organic solvent.[1][2]
Hexane69Typically used as an anti-solvent due to its low polarity.[1]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Add Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool_slowly Slow Cooling to Room Temp hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A typical workflow for the purification of a solid compound by recrystallization.

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield Start Problem Encountered NoCrystals Solution not Supersaturated? Start->NoCrystals OilingOut Cooling Too Fast? High Impurity? Start->OilingOut LowYield Too Much Solvent? Incomplete Cooling? Start->LowYield Concentrate Concentrate Solution NoCrystals->Concentrate Yes Scratch Scratch Flask NoCrystals->Scratch Yes Seed Add Seed Crystal NoCrystals->Seed Yes SlowCool Cool Slower OilingOut->SlowCool Yes AddSolvent Add More 'Good' Solvent OilingOut->AddSolvent Yes Evaporate Evaporate Some Solvent LowYield->Evaporate Yes CoolLonger Cool More Thoroughly LowYield->CoolLonger Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Troubleshooting low yield in Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and powerful reaction. Here, we address common challenges and frequently asked questions to help you troubleshoot low yields and optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the most common culprits?

Low yields in the Knorr synthesis can typically be traced back to a few key areas: purity of starting materials, suboptimal reaction conditions (particularly pH and temperature), and issues with product isolation. A systematic approach to troubleshooting these variables is crucial for improving your yield.

Q2: I'm observing the formation of an unexpected regioisomer. How can I control the regioselectivity of the reaction?

Regioselectivity is a well-documented challenge in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1] The formation of two possible regioisomers is governed by a delicate balance of steric and electronic factors.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons.[2]

Several factors influence the regiochemical outcome:

  • Electronic Effects: The more electrophilic carbonyl carbon is typically the site of initial attack by the hydrazine.[1] For instance, if one of the carbonyl groups is adjacent to a strong electron-withdrawing group (like a trifluoromethyl group), that carbonyl will be more reactive.

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can hinder the approach of the hydrazine, favoring attack at the less sterically encumbered carbonyl.[1]

  • Reaction pH: The acidity of the reaction medium plays a critical role. Under acidic conditions, the nucleophilicity of the two nitrogen atoms in a substituted hydrazine can be modulated, influencing which one initiates the attack and where it attacks.[1][3]

A recent study has shown that the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically improve regioselectivity in certain cases.[4]

Q3: The reaction mixture is turning a dark yellow or red color, and I'm having trouble purifying my product. What is causing this and how can I fix it?

The formation of colored impurities is a common observation in Knorr pyrazole syntheses, often attributed to the hydrazine starting material.[5] Hydrazines can be sensitive to air and may decompose or participate in side reactions, leading to colored byproducts.[5]

Troubleshooting Steps:

  • Use High-Purity Hydrazine: If possible, use freshly opened bottles of hydrazine or purify it by distillation before use.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Purification Strategy: If colored impurities are formed, they can often be removed using a silica gel plug, washing with a non-polar solvent like toluene to elute the colored compounds before eluting your product with a more polar solvent.[5]

Troubleshooting Guide: A Deeper Dive

Problem 1: Low or No Product Formation - A Step-by-Step Diagnostic Workflow

When faced with a failed or low-yielding reaction, a logical, step-by-step investigation is the most effective approach.

Troubleshooting_Workflow start Low/No Yield Observed check_sm Verify Starting Material Purity & Integrity start->check_sm check_conditions Evaluate Reaction Conditions check_sm->check_conditions If SMs are pure sub_sm1 1,3-Dicarbonyl Stability: - Check for degradation - Confirm structure (NMR, etc.) check_sm->sub_sm1 sub_sm2 Hydrazine Quality: - Use fresh, high-purity source - Consider purification check_sm->sub_sm2 check_workup Assess Work-up & Isolation Procedure check_conditions->check_workup If conditions are optimal sub_cond1 pH Optimization: - Is an acid catalyst present? - Titrate catalyst amount check_conditions->sub_cond1 sub_cond2 Temperature Control: - Is the temperature appropriate? - Monitor for exotherms check_conditions->sub_cond2 success Improved Yield check_workup->success If procedure is sound sub_workup1 Product Solubility: - Is the product precipitating? - Is it soluble in the work-up solvents? check_workup->sub_workup1 Reaction_Mechanism cluster_stall Common Stall Point reactants 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate reactants->hydrazone Condensation cyclic_intermediate Cyclic Hemiaminal hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole Product cyclic_intermediate->pyrazole Dehydration

References

Technical Support Center: Synthesis of Nitrophenyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nitrophenyl-substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The introduction of a nitrophenyl group adds a critical pharmacophore for various biological activities but also introduces specific challenges and potential side reactions during synthesis.

This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis of nitrophenyl-substituted pyrazoles.

Issue 1: Low Yield of the Desired Nitrophenyl-Substituted Pyrazole

Question: My reaction is resulting in a significantly lower than expected yield of the desired nitrophenyl-substituted pyrazole. What are the likely causes and how can I improve it?

Answer: A low yield can be attributed to several factors, ranging from incomplete reactions to the formation of undesired side products. The most common synthesis route, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a nitrophenyl-substituted hydrazine.[3][4] Here are the primary areas to investigate:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting starting material.[5] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can promote side reactions.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial. While ethanol is a common solvent, for some substrates, aprotic dipolar solvents might give better results.[1] The reaction is often catalyzed by a small amount of acid, but the pH needs to be carefully controlled as it can influence the reaction rate and regioselectivity.[6]

  • Formation of Pyrazolone Side Products: When using a β-ketoester as the 1,3-dicarbonyl starting material, the formation of a pyrazolone tautomer is possible.[7][8] While pyrazolones can exist in equilibrium with the desired pyrazole, the keto form may be less desirable for your application.[8] The choice of hydrazine and reaction conditions can influence this equilibrium.

  • Degradation of Starting Materials or Product: Nitrophenyl-substituted hydrazines can be sensitive to strong acidic or basic conditions and high temperatures. Ensure your reaction conditions are not causing decomposition.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Monitor Reaction by TLC/LC-MS start->check_completion incomplete Incomplete Reaction? check_completion->incomplete side_products Unexpected Spots/Peaks? check_completion->side_products extend_time Extend Reaction Time or Slightly Increase Temperature incomplete->extend_time Yes optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst, pH) incomplete->optimize_conditions No success Improved Yield extend_time->success optimize_conditions->success characterize_side_products Isolate and Characterize Side Products (NMR, MS) side_products->characterize_side_products Yes purification_issue Product Lost During Work-up? side_products->purification_issue No regioisomers Regioisomer Formation? characterize_side_products->regioisomers adjust_conditions Adjust Conditions for Regioselectivity regioisomers->adjust_conditions Yes regioisomers->success No adjust_conditions->success optimize_purification Optimize Purification Method (e.g., Crystallization, Chromatography) purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 Dicarbonyl->Attack_C1 Attack_C2 Attack at Carbonyl 2 Dicarbonyl->Attack_C2 Hydrazine Nitrophenyl- hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Isomer_A Regioisomer A Attack_C1->Isomer_A Cyclization & Dehydration Isomer_B Regioisomer B Attack_C2->Isomer_B Cyclization & Dehydration

References

Technical Support Center: Troubleshooting Colored Impurities in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter colored impurities during pyrazole synthesis. Discoloration in your final product is a common yet frustrating issue, often indicating the presence of highly conjugated byproducts that can compromise purity, yield, and downstream applications.

This resource provides a structured, experience-driven approach to diagnosing the source of these impurities and systematically removing them. We will move beyond simple procedural lists to explain the chemical principles behind each purification strategy, empowering you to make informed decisions in your own laboratory work.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem

This section addresses the most common initial questions that arise when a researcher observes a colored crude product.

Q1: What is the likely chemical origin of the yellow, brown, or reddish color in my crude pyrazole product?

The color in your product is almost always due to the formation of highly conjugated organic molecules that absorb light in the visible spectrum. The specific source can typically be traced to one of the following:

  • Oxidation Byproducts: Hydrazine starting materials are susceptible to oxidation, which can lead to the formation of colored azo or azoxy compounds. Similarly, intermediates like pyrazolines can be oxidized to pyrazoles, but over-oxidation or side reactions can generate colored species.[1][2]

  • Polymeric or Tar-Like Impurities: Under harsh reaction conditions (e.g., strong acid/base, high heat), starting materials or the product itself can undergo polymerization or condensation reactions, resulting in complex, high-molecular-weight "tars" that are often intensely colored.[3]

  • Starting Material Impurities: The purity of your initial 1,3-dicarbonyl compound and hydrazine derivative is critical. Impurities present from the start can carry through or react to form their own set of colored byproducts.

  • Regioisomers and Side Products: In some cases, undesired regioisomers or other reaction byproducts may be colored while the desired product is not.[1][4]

Pro-Tip: A simple Thin Layer Chromatography (TLC) analysis is your best first diagnostic step. If you see a highly colored spot that is distinct from your main product spot (visualized by UV light), you can be confident the color is from a separable impurity.

Q2: My desired pyrazole is reported to be a white solid, but my product is an oil. Could this be related to the colored impurities?

Yes, this is a common phenomenon known as melting point depression. Impurities, including colored ones, disrupt the crystal lattice of your desired compound, preventing it from solidifying efficiently and lowering its melting point.[4] Often, removing these impurities will allow your product to crystallize as expected. This "oiling out" can also occur during recrystallization if the solution is too concentrated or cooled too quickly.[5]

Section 2: Troubleshooting Guides - Step-by-Step Purification Protocols

This section provides detailed, actionable protocols for the most effective methods of removing colored impurities from solid pyrazole products.

Guide 1: The First Line of Defense - Recrystallization with Activated Carbon

For solid products, recrystallization is the most powerful and economical first step. It leverages differences in solubility between your product and the impurities. The addition of activated carbon is a crucial enhancement for specifically targeting colored molecules.

Causality: Activated carbon possesses a highly porous structure with a large surface area, ideal for adsorbing large, flat, highly conjugated molecules (the typical culprits for color) via van der Waals forces and π-stacking interactions.[3][6][7] By adding it to the hot solution, these impurities are trapped on the carbon, which is then removed by hot filtration, leaving a decolorized solution from which your pure product can crystallize.

  • Solvent Selection: Choose a solvent or solvent system in which your pyrazole product is highly soluble when hot but poorly soluble when cold. The impurities, ideally, should remain soluble at cold temperatures.[5][8] (See Table 1 for guidance).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve your crude, colored pyrazole.[5]

  • Activated Carbon Treatment: Add a very small amount of activated carbon (typically 1-5% of the solute's weight) to the hot solution.[3]

    • Caution: Adding carbon to a boiling solution can cause violent bumping. Cool the solution slightly before adding.

  • Heating and Stirring: Gently heat the mixture for 5-15 minutes to ensure the impurities are adsorbed by the carbon.[3] Be aware that excessive heating or using too much carbon can lead to adsorption of your desired product, reducing the yield.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the activated carbon.[5] This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.[5]

Solvent(s)PolarityGood For...Common Combinations
Ethanol, MethanolProtic, PolarGeneral purpose for many pyrazole derivatives.[9][10]Ethanol/Water[5][9]
Ethyl AcetatePolar AproticMid-polarity pyrazoles.Ethyl Acetate/Hexanes[5][10]
Hexane, CyclohexaneNon-polarNon-polar pyrazoles. Often used as the "anti-solvent".[5]
IsopropanolProtic, PolarAlternative to Ethanol/Methanol.[5]
WaterProtic, Very PolarHighly polar pyrazoles or as an "anti-solvent".[5]

Table 1: Common solvents for pyrazole recrystallization. The ideal choice is highly dependent on the specific substituents on the pyrazole ring.

G start Crude Colored Pyrazole dissolve Dissolve in Minimum Hot Solvent start->dissolve add_carbon Add Activated Carbon (1-5% w/w) dissolve->add_carbon hot_filter Hot Filtration to Remove Carbon add_carbon->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool isolate Isolate Crystals via Vacuum Filtration cool->isolate wash_dry Wash with Cold Solvent & Dry isolate->wash_dry end Pure, Decolorized Pyrazole wash_dry->end G start Colored Crude Product is_solid Is the product a solid? start->is_solid recryst Attempt Recrystallization with Activated Carbon is_solid->recryst Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil) check_purity Purity Acceptable? recryst->check_purity check_purity->chromatography No end_good Purification Complete check_purity->end_good Yes chromatography->end_good Purity OK end_bad Consider Alternative Methods (Distillation, Extraction) chromatography->end_bad Still Impure

References

Regioselectivity issues in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of substituted pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and supported by peer-reviewed literature. Our goal is to provide you with the expertise and practical solutions needed to control the formation of your desired pyrazole regioisomer with confidence.

Troubleshooting Guide: Tackling Regioselectivity in Pyrazole Synthesis

Issue 1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. How can I control the outcome?

This is a classic challenge in pyrazole synthesis, often encountered during the Knorr pyrazole synthesis.[1][2][3][4] The formation of two regioisomers arises from the two distinct carbonyl groups of the dicarbonyl compound, either of which can be attacked by the substituted hydrazine.[2] The regiochemical outcome is a delicate balance of several factors.[1][2][5]

Underlying Principles:

  • Electronic Effects: The initial and often rate-determining step is the nucleophilic attack of the hydrazine on a carbonyl carbon. This attack preferentially occurs at the more electrophilic carbonyl group. Electron-withdrawing groups (EWGs) on the dicarbonyl compound, such as a trifluoromethyl (-CF3) group, significantly increase the electrophilicity of the adjacent carbonyl carbon, making it the primary site of attack.[2][5]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can impede the approach to one of the carbonyl groups, thereby favoring attack at the less sterically hindered position.[1][2][5]

  • Reaction Conditions: The solvent, pH, and temperature of the reaction can dramatically influence the regioselectivity.[2] Acidic conditions, for instance, can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[2][5]

Troubleshooting Workflow:

G start Mixture of Regioisomers Observed check_electronics Analyze Electronic Effects (EWG/EDG on dicarbonyl) start->check_electronics check_sterics Evaluate Steric Hindrance (Bulky groups on reactants) check_electronics->check_sterics If electronics are not dominant modify_conditions Modify Reaction Conditions check_electronics->modify_conditions If electronics are dominant but selectivity is still poor check_sterics->modify_conditions If sterics are not dominant solvent_screen Solvent Screening (e.g., EtOH, TFE, HFIP) modify_conditions->solvent_screen ph_adjustment pH Adjustment (Acidic vs. Neutral/Basic) solvent_screen->ph_adjustment If solvent change is insufficient end Desired Regioisomer Isolated solvent_screen->end High regioselectivity achieved temp_control Temperature Optimization ph_adjustment->temp_control If pH change is insufficient ph_adjustment->end High regioselectivity achieved purification Purification Strategy temp_control->purification If mixture persists temp_control->end High regioselectivity achieved purification->end

Caption: Troubleshooting workflow for improving regioselectivity.

Experimental Protocols for Enhancing Regioselectivity:

Protocol 1: Leveraging Fluorinated Alcohols to Direct Regioselectivity

Recent studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity, often favoring the formation of a single isomer.[6][7] This is attributed to the ability of these solvents to form hemiketals with the more electrophilic carbonyl group, effectively directing the hydrazine to attack the other carbonyl.[6]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the HFIP under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the major regioisomer.[5]

Data Presentation: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomer RatioReference
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOHMixture[6]
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15[6][7]
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:3[6][7]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>99:1[6]
Issue 2: I have tried modifying the reaction conditions, but I am still getting an inseparable mixture of regioisomers. What are my options?

When optimizing reaction conditions fails to provide the desired regioselectivity, alternative synthetic strategies or advanced purification techniques may be necessary.

Alternative Synthetic Routes:

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): Reacting α,β-unsaturated ketones with hydrazines can provide a regioselective route to pyrazoles.[5] This method is particularly useful when the desired substitution pattern is accessible through this pathway.

  • [3+2] Cycloaddition Reactions: Modern synthetic methods, such as [3+2] cycloaddition reactions involving 1,3-dipoles like nitrilimines or diazo compounds with alkynes, can offer high regioselectivity.[8][9][10] These methods often provide access to pyrazole cores that are challenging to synthesize via classical condensation reactions.

Advanced Purification Strategies:

  • Chromatography: While challenging, optimization of chromatographic conditions can sometimes lead to successful separation.

    • Normal Phase: Deactivating silica gel with triethylamine or using neutral alumina can improve the separation of basic pyrazole compounds.[11]

    • Reversed-Phase: C18-functionalized silica can be an effective alternative for separating isomers with different polarities.[11]

  • Crystallization: Fractional crystallization can be a powerful tool if a suitable solvent system is identified. Experiment with a range of solvents and solvent mixtures to induce selective crystallization of one regioisomer.[11]

  • Salt Formation: The differing basicities of the pyrazole nitrogen atoms in the two regioisomers can be exploited. Treatment with an acid (e.g., HCl, TFA) can form salts with different solubilities, potentially allowing for separation by crystallization.[11]

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it so important?

A1: Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another.[2] In the synthesis of substituted pyrazoles from unsymmetrical starting materials, two different regioisomers can be formed.[2][5] This is critically important in drug discovery and development because different regioisomers can possess vastly different biological activities, pharmacokinetic profiles, and toxicities.[5] Therefore, controlling the synthesis to produce only the desired, biologically active isomer is essential for efficiency and safety.

Q2: How does pH control the regioselectivity of the Knorr pyrazole synthesis?

A2: The pH of the reaction medium plays a crucial role by influencing the nucleophilicity of the two nitrogen atoms in the substituted hydrazine (R-NH-NH2).[2][5]

  • Under neutral or basic conditions: The terminal nitrogen (-NH2) is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon.

  • Under acidic conditions: The hydrazine can be protonated. The site of protonation and the resulting change in nucleophilicity of the two nitrogens can alter the course of the reaction, sometimes leading to a reversal of regioselectivity compared to neutral conditions.[2] Acid catalysis also accelerates the condensation and cyclization steps.[12]

G cluster_neutral Neutral/Basic Conditions cluster_acidic Acidic Conditions neutral_hydrazine R-NH-NH₂ (Terminal N is more nucleophilic) neutral_attack Attack at more electrophilic carbonyl neutral_hydrazine->neutral_attack product_A product_A neutral_attack->product_A Forms Regioisomer A acidic_hydrazine R-NH-NH₃⁺ (Altered nucleophilicity) acidic_attack Potential attack at different carbonyl acidic_hydrazine->acidic_attack product_B product_B acidic_attack->product_B May form Regioisomer B start Substituted Hydrazine start->neutral_hydrazine start->acidic_hydrazine

Caption: Influence of pH on hydrazine nucleophilicity and regioselectivity.

Q3: Are there modern, more reliable methods for regioselective pyrazole synthesis?

A3: Yes, while the Knorr synthesis remains a workhorse, several modern methods offer improved regiocontrol.

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions and sometimes favor the formation of the thermodynamically more stable regioisomer.[5]

  • Catalytic Methods: Various transition metal catalysts (e.g., copper, silver, palladium) have been employed in novel pyrazole syntheses, often exhibiting high regioselectivity under mild conditions.[3][8][13]

  • Multi-component Reactions: One-pot multi-component reactions can provide rapid and regioselective access to complex pyrazole structures.[14][15]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, which can be leveraged to optimize regioselectivity.[9]

Q4: My starting material is a β-hydroxy ketone instead of a 1,3-dicarbonyl. Will I still face regioselectivity issues?

A4: The use of β-hydroxy ketones can be an excellent strategy to achieve complete regioselectivity.[16] In a dehydrogenative coupling reaction, the condensation of the hydrazine typically occurs at the ketone before the alcohol is dehydrogenated. This sequential process can lock in the regiochemistry, leading to the formation of a single pyrazole isomer.[16]

References

Technical Support Center: Synthesis of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic process.

Introduction

This compound is a valuable heterocyclic compound, serving as a key building block in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, while well-established, can present challenges that may impact yield, purity, and scalability. This guide offers practical, experience-based solutions to common issues encountered during the synthesis.

The most common and versatile method for synthesizing 5-aminopyrazoles, such as our target compound, involves the condensation of a β-ketonitrile with a substituted hydrazine.[2][3] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired 5-aminopyrazole ring system.[2]

Visualizing the Synthesis

Reaction Workflow

Synthesis_Workflow Start Start Reagent_Prep Reagent Preparation (Ethyl Acetoacetate & 4-Nitrophenylhydrazine) Start->Reagent_Prep Condensation Condensation & Cyclization Reagent_Prep->Condensation Solvent (e.g., Ethanol, Acetic Acid) Isolation Product Isolation (Filtration) Condensation->Isolation Precipitation Purification Purification (Recrystallization) Isolation->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Final_Product Pure Product Analysis->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Proposed Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization Start_Materials Ethyl Acetoacetate + 4-Nitrophenylhydrazine Hydrazone Hydrazone Intermediate Start_Materials->Hydrazone Nucleophilic Attack -H2O Cyclization_TS Tautomerization & Nucleophilic Attack Hydrazone->Cyclization_TS Cyclized_Intermediate Cyclized Intermediate Cyclization_TS->Cyclized_Intermediate Final_Product_Mechanism 3-Methyl-1-(4-nitrophenyl) -1H-pyrazol-5-amine Cyclized_Intermediate->Final_Product_Mechanism Dehydration & Aromatization

Caption: Proposed mechanism for the formation of the pyrazole ring.

Detailed Experimental Protocol

This protocol is a standard laboratory-scale synthesis. For scaling up, process safety and optimization studies are crucial.

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
4-Nitrophenylhydrazine hydrochloride189.601.90 g0.011.0
Ethyl acetoacetate130.141.30 g (1.28 mL)0.011.0
Glacial Acetic Acid60.0520 mL--
Ethanol46.07As needed for recrystallization--

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenylhydrazine hydrochloride (1.90 g, 0.01 mol) and glacial acetic acid (20 mL).

  • Reagent Addition: While stirring, add ethyl acetoacetate (1.30 g, 0.01 mol) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (T begge).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A yellow-orange precipitate should form. Pour the reaction mixture into ice-cold water (50 mL) to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ≈ 7).

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield - Incomplete reaction. - Poor quality of starting materials. - Incorrect stoichiometry.- Extend the reflux time and monitor the reaction by TLC until the starting materials are consumed. - Ensure the purity of 4-nitrophenylhydrazine and ethyl acetoacetate. Use freshly prepared or properly stored reagents. - Accurately weigh the starting materials.
Formation of a Dark, Tarry Substance - Overheating or prolonged reaction time leading to decomposition. - Presence of impurities in the starting materials.- Carefully control the reflux temperature. Avoid excessive heating. - Purify the starting materials if necessary. For instance, 4-nitrophenylhydrazine can be sensitive and may degrade over time.
Product is an Oil or Fails to Crystallize - Presence of impurities that inhibit crystallization. - Insufficient cooling during precipitation.- Attempt to purify a small sample by column chromatography to isolate the pure product, which can then be used as a seed crystal. - Ensure the mixture is thoroughly cooled in an ice bath during precipitation. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Multiple Spots on TLC After Reaction - Incomplete reaction. - Formation of side products or isomers.- As mentioned, extend the reaction time. - The reaction of substituted hydrazines with β-ketoesters can sometimes lead to isomeric pyrazoles.[4] Purification by column chromatography may be necessary to isolate the desired isomer.
Product Contaminated with Starting Material - Insufficient reaction time. - Inefficient purification.- Ensure the reaction goes to completion. - During recrystallization, ensure the product is fully dissolved in the minimum amount of hot solvent and then allowed to cool slowly for selective crystallization. A second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the role of glacial acetic acid in this reaction?

A1: Glacial acetic acid serves as both a solvent and a catalyst. As an acidic medium, it protonates the carbonyl oxygen of ethyl acetoacetate, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

Q2: Can other solvents be used for this synthesis?

A2: Yes, ethanol is a common solvent for this type of condensation.[5][6] The choice of solvent can influence reaction rates and yields. Acetic acid is often preferred for its catalytic role.

Q3: Why is it important to use 4-nitrophenylhydrazine hydrochloride instead of the free base?

A3: The hydrochloride salt is often more stable and easier to handle than the free base, which can be less stable over time. When using the hydrochloride salt, a base such as sodium acetate is sometimes added to neutralize the HCl and free the hydrazine for the reaction.[7] In this protocol, the acidic solvent serves a similar purpose in facilitating the reaction.

Q4: How can I confirm the structure of the synthesized product?

A4: The structure of this compound can be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the methyl group, the pyrazole ring proton, and the aromatic protons of the nitrophenyl group.

  • ¹³C NMR: Will show distinct peaks for all the carbon atoms in the molecule.

  • FT-IR: Look for characteristic absorption bands for the N-H stretches of the amine group, C=N and C=C stretches of the pyrazole and aromatic rings, and the N-O stretches of the nitro group.

  • Mass Spectrometry: Will provide the molecular weight of the compound, confirming its elemental composition.[8]

Q5: What are the key safety precautions for this synthesis?

A5:

  • Hydrazine derivatives: Can be toxic and are potential carcinogens. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Glacial acetic acid: Is corrosive. Avoid contact with skin and eyes.

  • Refluxing solvents: Ensure the reflux apparatus is set up correctly to avoid the release of flammable vapors.

Q6: My reaction mixture has a deep red/brown color. Is this normal?

A6: A yellow to orange color is typical for this reaction. A very dark red or brown color might indicate the formation of impurities, possibly due to the degradation of the hydrazine starting material.[9] While the reaction may still yield the desired product, purification will be more challenging. Using fresh, high-purity starting materials can help mitigate this.

References

Technical Support Center: 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, chemists, and drug development professionals working with 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine (MPPA). The inherent reactivity of the pyrazole core, combined with the electronic properties of the amino and nitrophenyl substituents, makes this compound a valuable scaffold in medicinal chemistry and material science.[1][2] However, these same features can present stability challenges that may lead to inconsistent experimental results, impurity formation, and loss of biological activity.

This document provides a comprehensive resource for identifying, troubleshooting, and mitigating stability issues associated with MPPA. It is structured to provide both quick answers through FAQs and in-depth solutions via detailed troubleshooting guides and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound? A1: The stability of MPPA is primarily influenced by three factors: pH (hydrolysis), light exposure (photodegradation), and the presence of oxidizing agents. The pyrazole ring system and the exocyclic amine group are susceptible to hydrolysis under strongly acidic or basic conditions.[3][4] The 4-nitrophenyl moiety is a known chromophore, making the molecule susceptible to degradation upon exposure to UV or even ambient laboratory light.[5][6] Furthermore, aromatic amines can be prone to oxidation.[7]

Q2: My analytical results (HPLC, LC-MS) show new, unexpected peaks over time. What could they be? A2: Unexpected peaks are often indicative of degradation. Depending on the experimental conditions, these could correspond to hydrolytic, photolytic, or oxidative byproducts. For example, hydrolysis might cleave the amine group or, under harsh conditions, open the pyrazole ring. Photodegradation of nitroaromatic compounds can lead to complex reactions, including the reduction of the nitro group or the formation of phenolic byproducts.[5][8] A systematic forced degradation study is the most effective way to identify these potential impurities.[9]

Q3: What are the ideal storage conditions for MPPA in its solid form and in solution? A3:

  • Solid Form: As a solid, MPPA should be stored in a tightly sealed container in a cool, dark, and dry place.[10][11] A desiccator is recommended to minimize exposure to moisture. For long-term storage, keeping it at 2-8°C is advisable.[12][13][14]

  • In Solution: Solutions are significantly more prone to degradation. Prepare solutions fresh whenever possible. If storage is necessary, use a high-purity aprotic solvent (e.g., anhydrous DMSO, DMF, or Acetonitrile), store in amber glass vials at -20°C or -80°C, and consider purging the vial with an inert gas like argon or nitrogen to displace oxygen.[15] Avoid aqueous buffers for storage unless the pH is strictly controlled around neutral.

Q4: Can the solvent I use affect the stability of MPPA? A4: Absolutely. Protic solvents, especially water and methanol, can participate in hydrolytic degradation, particularly if the pH is not neutral. Solvents that can form peroxides over time (e.g., THF, diethyl ether) should be used with caution and tested for peroxides before use, as they can promote oxidative degradation. Using anhydrous, high-purity solvents is a critical step in preventing degradation.

Troubleshooting Guide: Inconsistent Experimental Results

Inconsistent data is the most common symptom of compound instability. This guide provides a logical workflow to diagnose the root cause.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent Results / Purity Loss check_solution Is the compound in solution? start->check_solution check_solid Review Solid Storage: - Tightly sealed? - Dark & Dry? - Cool temperature? check_solution->check_solid No check_ph Is the solvent aqueous or protic (pH sensitive)? check_solution->check_ph Yes hydrolysis_issue Potential Hydrolysis - Buffer to pH 6-7.5 - Prepare fresh solutions - Use aprotic solvents check_ph->hydrolysis_issue Yes check_light Is the solution protected from light (amber vial)? check_ph->check_light No photo_issue Potential Photodegradation - Use amber vials - Minimize light exposure - Work in low light check_light->photo_issue No check_oxygen Was the solvent degassed? Is it stored under inert gas? check_light->check_oxygen Yes oxidation_issue Potential Oxidation - Degas solvents - Store under Ar or N2 - Use fresh, high-purity solvents check_oxygen->oxidation_issue No stable Conditions Optimized If issues persist, perform Forced Degradation Study check_oxygen->stable Yes

Caption: Troubleshooting decision tree for MPPA stability issues.

Detailed Problem Analysis

Problem: Loss of compound concentration in solution over a short period (hours to days).

  • Possible Cause 1: Hydrolytic Degradation.

    • Causality: The pyrazole ring contains nitrogen atoms whose lone pairs are involved in aromaticity, but under non-neutral pH, the system can become susceptible to nucleophilic attack by water. Pyrazole ester derivatives are known to degrade rapidly in pH 8 buffer, and while MPPA is an amine, similar pH-dependent instability can be anticipated.[3][4]

    • Solution:

      • If using aqueous media, ensure it is buffered to a neutral pH (6.0-7.5).

      • For organic reactions, use anhydrous solvents and perform reactions under an inert atmosphere to exclude moisture.

      • Always prepare aqueous solutions immediately before use.

  • Possible Cause 2: Photodegradation.

    • Causality: The 4-nitrophenyl group absorbs light in the UV-visible spectrum. This absorption can promote the molecule to an excited state, leading to chemical reactions that would not otherwise occur.[6] Photolysis of nitroaromatics can generate reactive intermediates, causing dimerization, reduction of the nitro group, or other structural changes.[5][8]

    • Solution:

      • Store all solutions and solid material in amber vials or containers wrapped in aluminum foil.

      • Minimize exposure of the compound to ambient lab lighting during weighing and preparation.

      • When running light-sensitive experiments (e.g., fluorescence assays), run a dark control to quantify the extent of photodegradation.

Problem: Formation of a colored byproduct (e.g., solution turning yellow/brown).

  • Possible Cause: Oxidative Degradation.

    • Causality: Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or reactive oxygen species. This process often forms highly colored, conjugated byproducts.

    • Solution:

      • Use solvents that have been sparged with an inert gas (argon or nitrogen) to remove dissolved oxygen.

      • Store solutions under an inert atmosphere, especially for long-term storage.

      • Ensure all glassware is scrupulously clean to avoid metal-catalyzed oxidation.

Experimental Protocols

Protocol 1: Recommended Handling and Storage of MPPA
  • Receiving Solid: Upon receipt, inspect the container integrity. Store immediately at 2-8°C in a dark, dry location.

  • Weighing: Weigh the solid in a low-light environment. Minimize the time the container is open to the atmosphere.

  • Solution Preparation (Aqueous):

    • Use high-purity (e.g., 18.2 MΩ·cm) water.

    • Use a freshly prepared, sterile-filtered buffer (e.g., PBS, HEPES) adjusted to pH 7.0-7.4.

    • Prepare the solution immediately prior to the experiment. Do not store aqueous solutions.

  • Solution Preparation (Organic):

    • Use anhydrous, high-purity grade solvents (e.g., DMSO, DMF).

    • To prepare a stock solution for storage, dispense the solvent into an amber vial, purge with argon or nitrogen for 5-10 minutes, add the solid MPPA, cap tightly with a PTFE-lined cap, and vortex to dissolve.

  • Storage of Stock Solutions: Store organic stock solutions at -20°C or -80°C. Before use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Protocol 2: Forced Degradation Study for MPPA

A forced degradation study is essential for identifying potential degradants and establishing a stability-indicating analytical method.[7] The goal is to achieve 5-20% degradation of the parent compound.[16]

Forced Degradation Workflow

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis prep_stock Prepare 1 mg/mL MPPA Stock in Acetonitrile acid Acid Hydrolysis 0.1 M HCl, 60°C prep_stock->acid base Base Hydrolysis 0.1 M NaOH, 60°C prep_stock->base oxid Oxidation 3% H2O2, RT prep_stock->oxid therm Thermal Solid, 80°C prep_stock->therm photo Photolytic ICH Q1B conditions prep_stock->photo quench Quench Reaction (Neutralize/Dilute) acid->quench base->quench oxid->quench therm->quench photo->quench analyze Analyze via HPLC-UV/MS (Compare to unstressed control) quench->analyze identify Characterize Degradants (Mass Spectrometry) analyze->identify

Caption: Standard workflow for a forced degradation study of MPPA.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of MPPA in acetonitrile. Prepare an unstressed control by diluting the stock solution with 50:50 acetonitrile:water to the final analytical concentration.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize immediately with an equivalent amount of 0.2 M NaOH and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw aliquots at timed intervals. Neutralize immediately with an equivalent amount of 0.2 M HCl and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at timed intervals and dilute for analysis.

  • Thermal Degradation: Store a known quantity of solid MPPA in an oven at 80°C for 48 hours. Dissolve and analyze.

  • Photolytic Degradation: Expose a solution of MPPA (e.g., 0.1 mg/mL in acetonitrile/water) to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). Wrap a control sample in foil and expose it to the same temperature conditions.

  • Analysis: Analyze all samples by a suitable stability-indicating method, typically reverse-phase HPLC with UV and mass spectrometric detection (LC-MS). Compare stressed samples to the unstressed control to determine the percentage of degradation and identify the mass of any new peaks.

Data Summary Table
Stress ConditionReagent/ParameterTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl60°C2-24 hPotential for hydrolysis of the amine or pyrazole ring.
Base Hydrolysis 0.1 M NaOH60°C2-24 hHigh susceptibility to hydrolysis is possible.[3][4]
Oxidation 3% H₂O₂Room Temp1-8 hFormation of N-oxides or other oxidative products.[7]
Thermal Dry Heat (Solid)80°C48 hTests intrinsic thermal stability of the solid form.
Photolytic ICH Q1B LightPer ICH Q1BPer ICH Q1BDegradation due to the nitroaromatic chromophore.[6]

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Determination of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. Intermediates like 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, a heterocyclic amine, are foundational building blocks in the synthesis of numerous therapeutic agents.[1][2] The presence of impurities, even in trace amounts, can lead to unwanted side reactions, alter pharmacological activity, or introduce toxicity. Consequently, regulatory bodies worldwide, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous analytical characterization to ensure purity.[3][4][5][6]

This guide provides an in-depth comparison of analytical techniques for determining the purity of this compound. We will delve into the nuances of the gold-standard High-Performance Liquid Chromatography (HPLC) method, explore its high-throughput successor, Ultra-Performance Liquid Chromatography (UPLC), and evaluate the applicability of alternative methods like Gas Chromatography (GC) and Capillary Electrophoresis (CE). Our focus will be on the scientific rationale behind methodological choices, providing researchers and drug development professionals with the expertise to select and implement the most appropriate analytical strategy.

The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)

For a molecule like this compound, which possesses both polar (amine) and non-polar (nitrophenyl, methyl-pyrazole) functionalities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[7][8][9] Its versatility, robustness, and widespread adoption make it an indispensable tool in quality control laboratories.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential starting point. The long alkyl chains provide a non-polar stationary phase that effectively retains the molecule via hydrophobic interactions with its aromatic rings. This choice offers a balanced retention, preventing the analyte from eluting too quickly (poor resolution) or too slowly (long run times, broad peaks).[10][11]

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The organic component is the "strong" solvent that elutes the analyte from the column. The key to analyzing a basic compound like an aromatic amine is controlling the pH of the aqueous phase.

    • pH Control: The primary amine group (pKa ~4-5) will be protonated at a low pH. By adding an acidifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase (pH ~2-3), we ensure the amine is in its charged, more polar state. This reduces its interaction with residual, acidic silanol groups on the silica backbone of the C18 column, a common cause of severe peak tailing.[9] While this may slightly reduce retention, the resulting peak symmetry and reproducibility are paramount for accurate quantification.

  • Detection: The presence of conjugated systems—the nitrophenyl group and the pyrazole ring—makes the molecule a strong chromophore. UV-Vis detection is therefore ideal. A photodiode array (PDA) detector is preferred as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities. The maximum absorbance (λmax) for this compound is expected in the UV range, and a wavelength around 333 nm has been shown to be effective for similar pyrazole derivatives.[10]

Detailed Experimental Protocol: RP-HPLC Purity Assay

This protocol is a validated starting point and should be optimized and re-validated for specific instrumentation and impurity profiles.

  • Instrumentation & Consumables:

    • HPLC System with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 333 nm (with full spectrum acquisition from 200-400 nm).

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and sample.

    • Dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the diluent.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Purity is calculated using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness Through Validation: The Role of Forced Degradation

A purity method is only trustworthy if it is "stability-indicating," meaning it can resolve the main compound from any potential degradation products. As mandated by ICH guideline Q1A, forced degradation studies are essential to prove this specificity.[4][12][13][14][15] The objective is to intentionally stress the sample to induce 5-20% degradation, ensuring that any newly formed peaks do not interfere with the quantification of the parent peak.[12][14]

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Drug Substance (0.1 mg/mL solution) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid Expose base Base Hydrolysis (0.1M NaOH, 60°C) start->base Expose oxidation Oxidation (3% H₂O₂, RT) start->oxidation Expose thermal Thermal (80°C, solid state) start->thermal Expose photo Photolytic (ICH Q1B light exposure) start->photo Expose neutralize Neutralize (if needed) acid->neutralize base->neutralize oxidation->neutralize hplc Analyze by Validated Stability-Indicating HPLC Method thermal->hplc photo->hplc neutralize->hplc evaluate Evaluate Peak Purity & Mass Balance. Assess Resolution between parent and degradant peaks. hplc->evaluate

Workflow for a Forced Degradation Study.

A Comparative Look at Alternative Analytical Technologies

While RP-HPLC is the established benchmark, other technologies offer distinct advantages in specific scenarios.

FeatureHPLC UPLC Gas Chromatography (GC) Capillary Electrophoresis (CE)
Principle Separation via partitioning between liquid mobile and solid stationary phases.Same as HPLC, but uses <2 µm particles and very high pressure.[16][17][18][19][20]Separation of volatile compounds in a gaseous mobile phase.Separation of ions based on electrophoretic mobility in an electric field.[21][22][23][24][25]
Speed Moderate (15-30 min)Very Fast (1-10 min)[18]Fast (5-20 min)Very Fast (2-10 min)[23]
Resolution GoodExcellentExcellentExcellent
Sensitivity GoodExcellent[16][19]Excellent (with specific detectors)Variable; can be lower than HPLC without MS or preconcentration.[21][23]
Solvent Usage HighLow (70-80% reduction vs HPLC)[20]Very LowVery Low
Robustness HighModerate (sensitive to particulates)HighModerate (sensitive to buffer composition)
Applicability to Analyte Ideal. Well-suited for polar, non-volatile compounds.Excellent. Offers faster, higher-resolution analysis than HPLC.Poor. Requires derivatization to increase volatility; risk of thermal degradation.[26][27]Good. Well-suited for charged species; separation is orthogonal to HPLC.
Primary Use Case Routine QC, method development.High-throughput screening, complex impurity profiling.Analysis of residual solvents, volatile impurities.Chiral separations, analysis of highly polar/ionic compounds.
Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes columns packed with sub-2 µm particles.[19][20] To push the mobile phase through these densely packed columns, UPLC systems operate at pressures up to 15,000 psi, compared to the 6,000 psi of typical HPLC systems.[17][18]

  • Advantages: The primary benefits are a dramatic increase in speed and resolution.[16][19] A 20-minute HPLC run can often be compressed into a 2-minute UPLC run, significantly boosting laboratory throughput. The sharper peaks also lead to greater sensitivity, which is critical for detecting trace-level impurities.

  • Considerations: The high operating pressure demands more advanced instrumentation. The system is also less forgiving of poorly prepared samples, as particulates can easily clog the column and tubing.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin column. For a compound like this compound, GC is generally unsuitable for purity determination. The molecule has a high molecular weight and multiple polar functional groups, making it non-volatile. Attempting to analyze it directly would require high temperatures that would likely cause it to decompose before it could be vaporized. While derivatization could be used to cap the polar amine group and increase volatility, this adds complexity and potential sources of error to the analysis.[27]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that occurs within a narrow, fused-silica capillary.[21][25] Separation is driven by the differential migration of ions in an applied electric field.

  • Advantages: CE offers extremely high separation efficiency, minimal solvent and sample consumption, and provides a separation mechanism that is orthogonal to HPLC, making it an excellent confirmatory technique.[25] Because our analyte is readily ionizable, it is a strong candidate for CE analysis.

  • Considerations: While precise, CE can suffer from lower reproducibility in retention (migration) times compared to the pressure-driven flow of HPLC. Sensitivity with standard UV detectors can also be a limitation, though this can be overcome by coupling with mass spectrometry (CE-MS) or using in-line preconcentration techniques.[21]

Decision Framework for Method Selection

The choice of analytical technology is dictated by the specific requirements of the task at hand, whether it be routine quality control, high-throughput screening, or in-depth structural elucidation.

Method_Selection_Framework start Analytical Goal for This compound routine_qc Routine QC & Batch Release start->routine_qc high_throughput High-Throughput Screening or Rapid Impurity Profiling start->high_throughput orthogonal_confirm Orthogonal Confirmation or Challenging Separation start->orthogonal_confirm volatile_impurity Analysis of Volatile Impurities (e.g., Residual Solvents) start->volatile_impurity hplc Select HPLC (Robust, Validated, Cost-Effective) routine_qc->hplc Primary Choice uplc Select UPLC (Speed, Resolution, Sensitivity) routine_qc->uplc Alternative for higher throughput high_throughput->uplc Ideal Choice ce Select CE (High Efficiency, Different Selectivity) orthogonal_confirm->ce Best Choice gc Select GC (Specific for Volatiles) volatile_impurity->gc Required Choice

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, a comparison with analogous structures, and comprehensive experimental protocols. Our approach is grounded in established principles of NMR spectroscopy and supported by data from relevant scientific literature.

Introduction: The Structural Significance of Substituted Pyrazoles

Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties.[1] The title compound, this compound, incorporates several key structural motifs: a pyrazole core, a methyl group, an amino group, and a nitrophenyl substituent. Each of these functional groups imparts distinct electronic and steric effects that are reflected in the NMR spectra, providing a unique fingerprint of the molecule's structure. Understanding these spectral features is paramount for unambiguous structure elucidation, purity assessment, and for studying molecular interactions.

Predicted ¹H NMR Spectral Analysis of this compound

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃ (at C3)~2.3Singlet-3H
H4 (pyrazole ring)~5.8 - 6.0Singlet-1H
NH₂ (at C5)~5.0 - 6.0 (broad)Singlet (broad)-2H
H2'/H6' (nitrophenyl)~8.2 - 8.4Doublet~9.02H
H3'/H5' (nitrophenyl)~7.8 - 8.0Doublet~9.02H
Rationale for Predicted Chemical Shifts:
  • Methyl Protons (CH₃): In related 3-methyl-1-phenyl-1H-pyrazol-5-one derivatives, the methyl protons typically resonate around δ 2.30 ppm as a sharp singlet.[2] The electronic environment in the amine analogue is expected to be similar, leading to a comparable chemical shift.

  • Pyrazole Ring Proton (H4): The proton at the C4 position of the pyrazole ring in 3,5-dimethyl-1-phenyl-1H-pyrazole appears at δ 5.90 ppm.[3] The presence of an amino group at C5, a known electron-donating group, is expected to slightly shield this proton, potentially shifting it slightly upfield. However, the electron-withdrawing nitrophenyl group at N1 will have a deshielding effect. Therefore, a chemical shift in the range of δ 5.8-6.0 ppm is a reasonable prediction.

  • Amino Protons (NH₂): The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature. They often appear as a broad singlet. In similar heterocyclic amines, the NH₂ signal can be observed in a wide range, often between δ 5.0 and 6.0 ppm.[4]

  • Nitrophenyl Protons (H2'/H6' and H3'/H5'): The 4-nitrophenyl group gives rise to a characteristic AA'BB' system in the aromatic region of the ¹H NMR spectrum. The strong electron-withdrawing nature of the nitro group deshields the ortho protons (H2' and H6') significantly, placing their signal at a lower field (δ 8.2-8.4 ppm) compared to the meta protons (H3' and H5', δ 7.8-8.0 ppm). This pattern is consistently observed in various nitrophenyl-containing compounds.[5][6][7] The coupling between these adjacent protons will result in two distinct doublets with a typical ortho coupling constant of approximately 9.0 Hz.

Predicted ¹³C NMR Spectral Analysis

The predicted ¹³C NMR chemical shifts are summarized in the table below, providing a comprehensive carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃ (at C3)~12 - 14
C3 (pyrazole ring)~148 - 150
C4 (pyrazole ring)~90 - 95
C5 (pyrazole ring)~150 - 155
C1' (nitrophenyl)~145
C2'/C6' (nitrophenyl)~125
C3'/C5' (nitrophenyl)~120
C4' (nitrophenyl)~147
Rationale for Predicted Chemical Shifts:
  • Methyl Carbon (CH₃): The methyl carbon in substituted pyrazoles typically appears in the upfield region of the spectrum, around δ 12-14 ppm.[3]

  • Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are influenced by the attached substituents. Based on data for similar pyrazoles, C3 and C5, being attached to nitrogen and a substituent, will appear downfield.[8] The C3 bearing the methyl group is predicted around δ 148-150 ppm. The C5 carbon, attached to the amino group, is expected to be in a similar region, around δ 150-155 ppm. The C4 carbon, situated between two carbons, will be significantly more shielded, with a predicted chemical shift in the range of δ 90-95 ppm.

  • Nitrophenyl Carbons (C1' to C4'): The chemical shifts of the nitrophenyl carbons are well-established. The ipso-carbon (C1') attached to the pyrazole nitrogen is expected around δ 145 ppm. The carbon bearing the nitro group (C4') will also be significantly deshielded, appearing around δ 147 ppm. The ortho (C2'/C6') and meta (C3'/C5') carbons will be found at approximately δ 125 ppm and δ 120 ppm, respectively.

Comparative Analysis with Alternative Pyrazole Structures

To provide context, let's compare the predicted spectral data of our target molecule with experimentally determined data for related pyrazole derivatives.

Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Selected Pyrazole Derivatives

CompoundCH₃H4Aromatic HReference
This compound (Predicted) ~2.3~5.8-6.07.8-8.4-
3,5-dimethyl-1-phenyl-1H-pyrazole2.25 (6H)5.907.19-7.46[3]
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole2.23, 2.265.906.90, 7.27[3]
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)...2.43-7.46-8.20[9]

This comparison highlights how substituents influence chemical shifts. The presence of the electron-donating methoxy group in 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole shifts the aromatic protons upfield compared to the phenyl-substituted analogue. Conversely, the electron-withdrawing nitro group in our target molecule is expected to cause a significant downfield shift of the phenyl protons.

Experimental Protocol for NMR Analysis

For researchers aiming to acquire experimental data for this compound, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents for this class of compounds. DMSO-d₆ is often preferred for compounds with amine protons as it can reduce the rate of proton exchange, leading to sharper NH signals.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, especially for the aromatic region.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

Data Processing and Interpretation Workflow

The following diagram illustrates the logical workflow for processing and interpreting the acquired NMR data.

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Interpretation Spectral Interpretation A Prepare Sample B Acquire 1D ¹H NMR A->B C Acquire 1D ¹³C NMR B->C D Fourier Transform C->D E Phase Correction D->E F Baseline Correction E->F G Integration (¹H) F->G H Peak Picking G->H I Analyze Chemical Shifts H->I L Assign Signals to Protons/Carbons I->L J Analyze Integration J->L K Analyze Splitting Patterns K->L M Structure Verification L->M

Figure 1: Workflow for NMR data acquisition, processing, and interpretation.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound provides a clear and detailed picture of its molecular structure. By leveraging predictive analysis based on well-established principles and comparative data from analogous compounds, we have constructed a reliable guide for the interpretation of its NMR spectra. The provided experimental protocols and data interpretation workflow offer a robust framework for researchers working with this and similar heterocyclic compounds. This comprehensive approach ensures scientific integrity and provides the necessary tools for accurate structural elucidation in a research and development setting.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a privileged structure in modern pharmacology.[1][2] Its presence in numerous FDA-approved drugs, from the anti-inflammatory celecoxib to a range of kinase inhibitors for oncology, underscores its versatility and importance.[3][4] However, this versatility also brings a critical challenge: managing off-target interactions. Understanding and meticulously profiling the cross-reactivity of pyrazole-based compounds is not merely a regulatory hurdle but a fundamental necessity for developing safe and effective therapeutics.[5] Unforeseen off-target effects can lead to toxicity or diminished efficacy, contributing to the high attrition rates in clinical trials.[1]

This guide provides an in-depth, technically-grounded comparison of methodologies for profiling the cross-reactivity of pyrazole-based compounds. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, present supporting data for comparative analysis, and offer self-validating, detailed workflows to ensure scientific integrity.

The Two Faces of Pyrazole: Kinase and Cyclooxygenase Inhibition

The pyrazole core is a key pharmacophore in two major classes of drugs: protein kinase inhibitors and cyclooxygenase (COX) inhibitors. This dual-targeting potential necessitates a comprehensive cross-reactivity profiling strategy that, at a minimum, addresses both of these enzyme families.

  • Protein Kinases: The human kinome consists of over 500 kinases that regulate a vast array of cellular processes.[6] Due to the conserved nature of the ATP-binding pocket, achieving selectivity for a specific kinase is a significant challenge.[6] Many pyrazole-based compounds are designed as ATP-competitive inhibitors, making kinome-wide screening essential to identify potential off-target liabilities.[5]

  • Cyclooxygenases (COX): The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible during inflammation.[7] Pyrazole-containing drugs like celecoxib were designed for selective COX-2 inhibition to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1] However, the degree of selectivity can vary significantly between compounds, and even selective COX-2 inhibitors can have off-target effects.[1]

Comparative Analysis of Cross-Reactivity Profiling Assays

Choosing the right assay to profile your pyrazole compound is critical. The selection depends on the stage of drug discovery, the desired throughput, and the specific questions being asked. Here, we compare three key methodologies: a broad biochemical screen for kinases, a cellular target engagement assay, and a functional assay for COX selectivity.

Assay Type Principle Primary Output Advantages Limitations
Biochemical Kinase Panel (e.g., Radiometric Assay) Measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate in the presence of the inhibitor.IC₅₀ or Kᵢ values against a large panel of kinases.High-throughput, quantitative, provides a broad overview of the kinome-wide selectivity.[8]In vitro artifacts may not fully translate to cellular activity; does not account for cell permeability or intracellular ATP concentrations.
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, leading to a higher melting temperature. This is detected by quantifying the amount of soluble protein remaining after heating intact cells.[9]Thermal shift (ΔTₘ) and Isothermal Dose-Response Fingerprints (ITDRF) confirming target engagement in a cellular context.Measures target engagement in a physiological environment, accounts for cell permeability and intracellular factors.[9]Lower throughput than biochemical assays, requires specific antibodies for detection (Western blot) or specialized instrumentation.
Human Whole Blood Assay for COX Selectivity Measures the inhibition of COX-1 (via thromboxane B₂ production) and COX-2 (via prostaglandin E₂ production after LPS stimulation) in human whole blood.[7]IC₅₀ values for COX-1 and COX-2, allowing for the calculation of a selectivity index.Highly physiological, as it accounts for protein binding and cell-cell interactions in a complex biological matrix.[7]Lower throughput, requires fresh human blood samples, can have higher variability.

Visualizing Key Pathways and Experimental Workflows

To better understand the context of pyrazole compound cross-reactivity, we can visualize the key signaling pathways they modulate and the workflows used to assess their selectivity.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrazole_Kinase_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Kinase_Inhibitor->RAF Pyrazole_Kinase_Inhibitor->MEK

Figure 1: Simplified MAPK/ERK signaling pathway, a common target of pyrazole-based kinase inhibitors.

CETSA_Workflow start Intact Cells compound_treatment Treat with Pyrazole Compound or Vehicle Control start->compound_treatment heat_treatment Heat Treatment (Temperature Gradient) compound_treatment->heat_treatment lysis Cell Lysis heat_treatment->lysis centrifugation Centrifugation to Separate Soluble vs. Aggregated Proteins lysis->centrifugation detection Detection of Soluble Target Protein (e.g., Western Blot) centrifugation->detection analysis Data Analysis: Plot Melting Curves detection->analysis end Determine Thermal Shift (ΔTₘ) analysis->end

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Quantitative Comparison of Pyrazole-Based Kinase Inhibitors

The following table presents a comparative analysis of the inhibitory activity (IC₅₀ in nM) of several pyrazole-based compounds against a panel of kinases. This data highlights the diverse selectivity profiles that can be achieved with the pyrazole scaffold.

Compound Primary Target(s) IC₅₀ (nM) on Primary Target(s) Off-Target Kinase Example (IC₅₀, nM) Selectivity Score (S₁₀) Reference
Ruxolitinib JAK1, JAK23.3 (JAK1), 2.8 (JAK2)JAK3 (428)0.02[3]
Crizotinib ALK, MET20 (ALK), 8 (MET)ROS1 (1.7)0.04[5]
Encorafenib BRAFV600E0.3JNK1 (>10,000)0.01[5]
Compound 1 (Akt inhibitor) Akt161PIM1 (1,200)Not Reported[5]
Barasertib (AZD1152) Aurora B0.37Aurora A (>1,000)Not Reported[5]

Selectivity Score (S₁₀): Calculated as the number of kinases inhibited with an IC₅₀ < 10 nM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Structure-Activity Relationship (SAR) and Selectivity

The substituents on the pyrazole ring play a crucial role in determining both potency and selectivity. Understanding these relationships is key to designing more specific inhibitors.

  • Substitution at N1: Bulky aromatic groups at the N1 position are often critical for potent kinase inhibition, as they can interact with the hydrophobic region of the ATP-binding pocket. However, the nature of this group can also influence selectivity. For example, in a series of JNK3 inhibitors, an N-linked phenyl structure on the pyrazole was found to better occupy the smaller active site of JNK3 compared to the larger active site of the closely related p38 kinase, leading to high selectivity.[10]

  • Substitution at C3 and C5: Modifications at these positions can fine-tune interactions with the hinge region of the kinase or with solvent-exposed areas. For instance, in a series of pyrazole-based cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position and a carboxamido group at the C3-position were found to be crucial for potent and selective CB1 receptor antagonism.[11]

  • Substitution at C4: The C4 position is often a key vector for modifying the properties of pyrazole compounds. For example, in a series of estrogen receptor modulators, a propyl substituent at the C4 position was found to be optimal for enhancing affinity and selectivity for ERα.[12]

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of cross-reactivity profiling, detailed and validated protocols are essential.

Protocol 1: Radiometric Kinase Inhibition Assay ([³³P]-ATP Filter Binding)

This protocol is adapted from standard radiometric assay methodologies and is a robust method for determining the IC₅₀ of a compound against a purified kinase.[8]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the pyrazole compound in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions) for IC₅₀ determination. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup (in a 96-well plate):

    • To each well, add:

      • 5 µL of diluted compound or vehicle (DMSO) control.

      • 10 µL of kinase/substrate mix (containing the purified kinase and its specific peptide substrate in assay buffer).

    • Pre-incubate for 10 minutes at room temperature.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding 10 µL of [γ-³³P]ATP solution (final concentration typically at the Kₘ for ATP for the specific kinase).

    • Incubate for a defined period (e.g., 30-60 minutes) at 30°C. The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction and Spotting:

    • Terminate the reaction by adding 20 µL of 3% phosphoric acid.

    • Spot 20 µL of the reaction mixture onto a phosphocellulose filter mat (e.g., P81).

  • Washing:

    • Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Perform a final wash with acetone to dry the filter mat.

  • Detection and Analysis:

    • Dry the filter mat completely.

    • Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Thermal Shift Assay (CETSA®) with Western Blot Detection

This protocol provides a method to confirm target engagement of a pyrazole compound within intact cells.[13][14]

  • Cell Culture and Treatment:

    • Culture the desired cell line to ~80% confluency.

    • Treat the cells with various concentrations of the pyrazole compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) in serum-free media.

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

    • Cool the tubes at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction from the precipitated protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

    • Use a suitable secondary antibody and chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition, plot the band intensity as a function of temperature to generate a melting curve.

    • Determine the melting temperature (Tₘ) for the vehicle- and compound-treated samples. The difference in Tₘ (ΔTₘ) indicates target stabilization by the compound.

Protocol 3: Human Whole Blood Assay for COX-1/COX-2 Selectivity

This ex vivo assay provides a highly physiological assessment of COX inhibition.[7][11]

  • Blood Collection:

    • Draw fresh venous blood from healthy, drug-free volunteers into heparinized tubes.

  • COX-1 Assay (Thromboxane B₂ Measurement):

    • Aliquot 500 µL of whole blood into microcentrifuge tubes.

    • Add the pyrazole compound at various concentrations or vehicle (DMSO).

    • Allow the blood to clot by incubating at 37°C for 1 hour. This induces platelet aggregation and thromboxane A₂ (TXA₂) production, which is rapidly converted to the stable metabolite thromboxane B₂ (TXB₂).

    • Centrifuge to separate the serum.

    • Measure the concentration of TXB₂ in the serum using a specific ELISA kit.

  • COX-2 Assay (Prostaglandin E₂ Measurement):

    • Aliquot 500 µL of whole blood into wells of a 24-well plate.

    • Add the pyrazole compound at various concentrations or vehicle (DMSO).

    • Induce COX-2 expression by adding lipopolysaccharide (LPS; final concentration 10 µg/mL).

    • Incubate for 24 hours at 37°C in a humidified incubator.

    • Centrifuge to separate the plasma.

    • Measure the concentration of prostaglandin E₂ (PGE₂) in the plasma using a specific ELISA kit.

  • Data Analysis:

    • Calculate the percent inhibition of TXB₂ (COX-1) and PGE₂ (COX-2) production for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ values for COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.

Conclusion

The cross-reactivity profiling of pyrazole-based compounds is a multifaceted process that requires a strategic combination of biochemical and cellular assays. By understanding the underlying principles of these assays, carefully selecting the appropriate methods, and meticulously executing the protocols, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for making informed decisions in drug discovery, ultimately leading to the development of safer and more effective therapeutics. The data and protocols presented in this guide provide a robust framework for any scientist working with this important class of molecules.

References

A Senior Application Scientist's Guide to Elemental Analysis for Confirming Novel Compound Composition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a novel compound's elemental composition is a cornerstone of chemical research and development. It serves as a critical checkpoint for purity, stoichiometry, and structural integrity. This guide provides an in-depth comparison of key elemental analysis techniques, offering insights into their principles, practical applications, and the causality behind experimental choices. Our focus is on empowering you to make informed decisions for validating the composition of your novel compounds.

The Imperative of Elemental Analysis

Elemental analysis quantitatively determines the elemental composition of a sample.[1][2] In the context of novel compounds, particularly within the pharmaceutical industry, this analysis is not merely a characterization step but a regulatory expectation.[3][4] Regulatory bodies like the FDA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, mandate the control of elemental impurities in drug products due to their potential toxicological risks.[3][4][5][6] Therefore, selecting the appropriate analytical technique is paramount for ensuring data integrity and regulatory compliance.

Combustion Analysis (CHNS/O): The Organic Chemist's Workhorse

Combustion analysis, often referred to as CHNS/O analysis, is a fundamental technique for determining the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in an organic compound.[1][7] Its enduring popularity stems from its speed, simplicity, and cost-effectiveness.[1]

Scientific Principles

The technique is based on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[1] The resulting gaseous products—carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂)—are then separated and quantified. Oxygen is typically determined by pyrolysis in an inert atmosphere.

Experimental Workflow & Protocol

A robust combustion analysis workflow is crucial for obtaining accurate and reproducible results.

Caption: Workflow for CHNS Combustion Analysis.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. Lyophilize if necessary.

    • Using a microbalance, accurately weigh 1-3 mg of the novel compound into a tin capsule.

    • Seal the capsule to entrap the sample.

  • Instrument Calibration:

    • Calibrate the instrument using certified reference materials, such as sulfanilamide or BBOT (2,5-bis-(5-tert-butyl-2-benzoxazol-2-yl)-thiophenone), to establish accurate response factors for each element.[7]

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (~1000°C) with a constant stream of pure oxygen.

    • The combustion products are swept by a helium carrier gas through a gas chromatography column for separation.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Interpretation:

    • The instrument software integrates the detector signals and calculates the percentage of C, H, N, and S.

    • Compare the experimental percentages to the theoretical values calculated from the proposed molecular formula. Most chemistry journals require the found values for carbon, hydrogen, and nitrogen to be within ±0.4% of the calculated values.[8][9]

Advantages and Limitations
  • Advantages: Fast, cost-effective, and provides high precision for C, H, N, and S in organic compounds.[1]

  • Limitations: Indirect oxygen determination can lead to lower accuracy. The method is not suitable for determining halogens or metals.

Inductively Coupled Plasma (ICP) Techniques: For Trace and Major Element Quantification

Inductively coupled plasma-based techniques, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are powerful tools for determining the elemental composition of a wide range of samples, including novel compounds where metallic catalysts or inorganic components may be present.[5][10] These techniques are central to meeting the requirements of USP <232> and <233> for elemental impurity analysis.[3][]

Scientific Principles

Both techniques utilize an argon plasma, a high-temperature (up to 10,000 K) ionized gas, to desolvate, atomize, and excite (ICP-OES) or ionize (ICP-MS) the atoms of the sample.[12][13][14]

  • ICP-OES: Measures the wavelength and intensity of light emitted as excited atoms and ions relax to a lower energy state.[12][14][15] Each element emits light at characteristic wavelengths, and the intensity is proportional to its concentration.

  • ICP-MS: The ions generated in the plasma are introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).[13][16][17] The detector counts the number of ions for each m/z, allowing for highly sensitive quantification.

Experimental Workflow & Protocol

The choice between ICP-OES and ICP-MS often depends on the required detection limits.

Caption: General workflow for ICP-OES and ICP-MS analysis.

Detailed Protocol:

  • Sample Preparation (Digestion):

    • Accurately weigh a representative amount of the novel compound.

    • Digest the sample using high-purity acids (e.g., nitric acid, hydrochloric acid) in a closed-vessel microwave digestion system to ensure complete dissolution. This step is critical to break down the organic matrix and solubilize all elements.

    • Dilute the digested sample to a final volume with deionized water. The final acid concentration should be optimized for instrument stability.

  • Instrument Calibration:

    • Prepare a series of multi-element calibration standards from certified stock solutions. The concentration range should bracket the expected concentrations in the sample.

    • A blank solution (containing the same acid matrix as the samples) must be included.

  • Analysis:

    • Introduce the samples and standards into the ICP instrument via a nebulizer, which converts the liquid into a fine aerosol.[14]

    • The aerosol is transported to the argon plasma.

    • For ICP-OES, the emitted light is resolved by a spectrometer and detected. For ICP-MS, the generated ions are guided into the mass spectrometer for separation and detection.[13][14]

  • Data Interpretation:

    • A calibration curve is constructed by plotting the signal intensity versus the concentration of the standards.

    • The concentration of each element in the sample is determined from this curve.

    • It is crucial to analyze method blanks and spike samples to monitor for contamination and spectral interferences.[18]

Advantages and Limitations
  • ICP-OES:

    • Advantages: Robust, high-throughput, and excellent for quantifying major and minor elements (ppm levels).[5][19]

    • Limitations: Lower sensitivity compared to ICP-MS.[13]

  • ICP-MS:

    • Advantages: Extremely high sensitivity (ppb to ppt levels), making it ideal for trace and ultra-trace element analysis and isotopic analysis.[][13][17]

    • Limitations: More susceptible to interferences and can be more expensive to operate.

X-Ray Fluorescence (XRF) Spectrometry: A Non-Destructive Alternative

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials.[2] It is particularly useful for solid samples and can be a rapid screening tool.[5]

Scientific Principles

The sample is irradiated with high-energy X-rays from an X-ray tube. This causes the ejection of inner-shell electrons from atoms in the sample. Electrons from higher energy shells then fill the vacancies, emitting secondary (fluorescent) X-rays in the process. The energy of these fluorescent X-rays is characteristic of the emitting element, and their intensity is related to the element's concentration.

Experimental Workflow & Protocol

Proper sample preparation is critical for accurate XRF analysis.[20]

Caption: Workflow for XRF analysis of solid samples.

Detailed Protocol:

  • Sample Preparation:

    • For solid novel compounds, the sample must be homogenous. This is often achieved by grinding the sample into a fine powder.[21][22]

    • The powder is then typically mixed with a binder and pressed into a pellet using a hydraulic press to create a flat, uniform surface.[21][22][23]

    • Alternatively, for certain materials, fusion with a fluxing agent (e.g., lithium borate) can create a homogenous glass bead, which often yields more accurate results.[22][24]

  • Instrument Calibration:

    • Calibrate the instrument using certified reference materials with matrices similar to the unknown sample to correct for matrix effects.

  • Analysis:

    • Place the prepared sample (pellet or fused bead) into the spectrometer.

    • Irradiate the sample with X-rays.

    • The detector measures the energy and intensity of the emitted fluorescent X-rays.

  • Data Interpretation:

    • The software identifies the elements present based on the energies of the X-ray peaks.

    • Quantitative analysis is performed by comparing the peak intensities to those of the calibration standards.

Advantages and Limitations
  • Advantages: Non-destructive, requires minimal sample preparation for some sample types, and is rapid for qualitative screening.[2][25]

  • Limitations: Generally less sensitive than ICP techniques, especially for lighter elements (Z < 11).[2][26] Accuracy can be affected by particle size and matrix effects.[25]

Comparative Performance Overview

The selection of an elemental analysis technique should be guided by the specific requirements of the analysis.

Technique Primary Application Typical Sensitivity Elements Detected Sample Type Key Advantages Key Limitations
Combustion Analysis %C, H, N, S, O in organic compounds~0.1%C, H, N, S, OSolid, LiquidFast, inexpensive, high precision for bulk elements[1]Limited to a few elements, indirect O detection
ICP-OES Major and minor elemental compositionppm (mg/L)Most elementsLiquid (after digestion)High throughput, robust, wide linear range[5][19]Spectral interferences, less sensitive than ICP-MS[13]
ICP-MS Trace and ultra-trace elemental impuritiesppb-ppt (µg/L-ng/L)Most elements, isotopesLiquid (after digestion)Exceptional sensitivity, isotopic analysis capability[][13][17]More complex, prone to interferences, higher cost
XRF Bulk elemental composition of solidsppm to %Na to USolid, LiquidNon-destructive, rapid screening, minimal sample prep[2][25]Lower sensitivity for light elements, matrix effects[2][26]

Conclusion: A Self-Validating Approach

To ensure the highest degree of confidence in the composition of a novel compound, a multi-faceted approach is often warranted. For a novel organic compound, initial confirmation with combustion analysis is standard practice. If the synthesis involved metal catalysts or if the compound is an organometallic complex, subsequent analysis by ICP-OES or ICP-MS is essential to quantify metallic components and screen for impurities. XRF can serve as a valuable, rapid screening tool for inorganic materials or to check for heavy element contamination.

By understanding the fundamental principles and practical considerations of each technique, researchers can design a self-validating analytical strategy. This ensures not only the scientific integrity of the data but also compliance with the stringent requirements of regulatory bodies, ultimately accelerating the path from discovery to application.

References

The Gold Standard: A Comparative Guide to X-ray Crystallography for the Structural Elucidation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Imperative of Precise Structural Insight

Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The biological activity of these compounds is intrinsically linked to their three-dimensional atomic arrangement, which dictates their interaction with biological targets.[1] Consequently, the unambiguous determination of their molecular structure is not merely an academic exercise but a critical step in the rational design of more potent and selective drugs.[4]

This guide provides an in-depth, comparative analysis of X-ray crystallography as the definitive method for the structural elucidation of pyrazole derivatives. We will explore the causality behind experimental choices, compare its performance with alternative techniques, and provide actionable, field-proven protocols. Our objective is to equip researchers and drug development professionals with the expertise to leverage this powerful technique to its fullest potential.

The Decisive Edge: X-ray Crystallography vs. Alternative Spectroscopic Methods

While several techniques can provide structural information, single-crystal X-ray crystallography stands alone in its ability to deliver a precise and unambiguous three-dimensional model of a molecule in the solid state. This atomic-level resolution is often the key to unlocking a deep understanding of structure-activity relationships (SAR). Let's objectively compare it with its main alternatives: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Why X-ray Crystallography Reigns Supreme for Absolute Structure

The primary advantage of X-ray crystallography is its ability to provide a complete and highly accurate 3D map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[1][5] This is particularly crucial for pyrazole derivatives, which can exhibit complex stereochemistry, tautomerism, and regioisomerism that can be challenging to definitively assign using other methods.[6][7]

In contrast, NMR spectroscopy, while powerful for elucidating connectivity and conformation in solution, provides data that represents an average of all conformations present.[5] This can lead to ambiguity, especially when trying to distinguish between closely related isomers or tautomers.[7] Mass spectrometry excels at providing highly accurate molecular weight information and fragmentation patterns, which aid in confirming molecular formulas and identifying substructures, but it does not directly provide 3D structural information.[8][9]

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry (MS)
Primary Output Precise 3D atomic coordinates, bond lengths/angles, absolute configurationThrough-bond and through-space atomic correlations, solution-state conformationMass-to-charge ratio (m/z), molecular formula, fragmentation patterns
State of Matter Solid (single crystal)SolutionGas phase (ions)
Resolution Atomic (<1 Å)Lower, provides average structureNot applicable for 3D structure
Key Advantage Unambiguous determination of absolute 3D structure and stereochemistryProvides information on dynamic processes and solution conformationHigh sensitivity, accurate mass determination, suitable for mixture analysis
Key Limitation Requires a high-quality single crystalCan be ambiguous for complex stereoisomers and tautomers; lower sensitivityDoes not provide 3D structural information directly
Application to Pyrazoles Definitive assignment of regioisomers, tautomers, and intermolecular interactions in the solid state.[10][11]Elucidating tautomeric equilibria in solution; assigning proton and carbon environments.[6][7]Confirming molecular weight and identifying isomers based on fragmentation.[9][12]
Case in Point: Resolving Tautomerism and Regioisomerism in Pyrazoles

The synthesis of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers, which can be notoriously difficult to separate and characterize.[6] While techniques like GC-MS can separate isomers, their mass spectra are often very similar, making definitive identification challenging.[12] 2D NMR techniques, such as NOESY and HMBC, can provide crucial connectivity information to distinguish between isomers.[6][13] However, in cases of annular tautomerism, where a proton rapidly exchanges between the two nitrogen atoms of the pyrazole ring, NMR signals for the C3 and C5 positions can broaden or average out, complicating interpretation.[7]

This is where X-ray crystallography provides the definitive answer. By providing a static "snapshot" of the molecule in a crystalline lattice, it can unambiguously identify the positions of all atoms, including the tautomeric proton, and definitively establish the connectivity and stereochemistry of the molecule.[10][11]

The Crystallography Workflow: A Step-by-Step Protocol with Expert Insights

The journey from a powdered pyrazole derivative to a refined crystal structure is a multi-step process that requires careful planning and execution. Here, we provide a detailed protocol, infused with insights that explain the "why" behind each step.

Part 1: The Art and Science of Crystal Growth

The most significant bottleneck in small-molecule crystallography is obtaining a single crystal of sufficient size and quality.[5] This is often more of an art than a science, requiring patience and experimentation. The underlying principle is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to self-assemble into a well-ordered lattice.

Common Crystallization Methods for Pyrazole Derivatives:

  • Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a saturated solution, increasing the concentration of the solute to the point of crystallization.

    • Causality: This method is ideal for compounds that are highly soluble. The slow rate of evaporation is crucial to prevent the rapid precipitation of amorphous solid or the formation of many small, unusable crystals.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the pyrazole derivative decreases, leading to crystallization.

    • Causality: This method is effective for compounds that exhibit a significant change in solubility with temperature. The rate of cooling directly impacts crystal quality; slower cooling rates generally yield larger and better-ordered crystals.

  • Vapor Diffusion (Hanging Drop & Sitting Drop): A drop of the concentrated pyrazole solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The precipitant slowly diffuses into the drop, inducing crystallization.

    • Causality: This technique allows for a very slow and controlled change in solvent composition, which is excellent for growing high-quality crystals of sensitive molecules.

  • Solvent Diffusion (Layering): A solution of the pyrazole derivative is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystallization occurs at the interface between the two solvents.

    • Causality: Similar to vapor diffusion, this method provides a slow and controlled change in the solvent environment, promoting the growth of well-ordered crystals.

Troubleshooting Crystallization:

  • Oiling Out: If the compound separates as an oil, try using a more dilute solution, a different solvent system, or a slower rate of supersaturation.

  • No Crystals: If no crystals form, try scratching the inside of the vial with a glass rod to create nucleation sites, or add a "seed crystal" from a previous crystallization attempt.

  • Small or Poor-Quality Crystals: This is often due to rapid crystallization. Slow down the process by reducing the rate of evaporation (e.g., by covering the vial with parafilm and poking a few small holes) or cooling.

G General Workflow for Pyrazole Derivative Crystallography cluster_prep Sample Preparation cluster_cryst Crystallization cluster_harvest Crystal Handling A Purified Pyrazole Derivative B Select Solvent System A->B C Prepare Saturated Solution B->C D Slow Evaporation C->D Induce Supersaturation E Slow Cooling C->E Induce Supersaturation F Vapor/Solvent Diffusion C->F Induce Supersaturation G Harvest Single Crystal D->G E->G F->G H Mount on Goniometer G->H I X-ray Diffraction H->I Proceed to Data Collection

Caption: Workflow for obtaining single crystals of pyrazole derivatives.

Part 2: From Diffraction to Structure

Once a suitable crystal is obtained, the next phase involves collecting and analyzing the X-ray diffraction data to solve and refine the molecular structure.

Step-by-Step Data Collection and Structure Solution Protocol:

  • Crystal Mounting and Cryo-Cooling: A single crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is then typically cooled in a stream of cold nitrogen gas (around 100 K).

    • Causality: Cryo-cooling minimizes thermal vibrations of the atoms in the crystal, which results in a sharper diffraction pattern and higher resolution data.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector.[1]

    • Causality: The diffraction pattern is a result of the constructive interference of X-rays scattered by the electrons in the crystal. The geometry and intensity of the diffraction spots contain the information about the arrangement of atoms in the unit cell.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

    • Causality: This step converts the raw diffraction images into a list of reflections (h, k, l indices) and their corresponding intensities, which is the input for structure solution.

  • Structure Solution: The initial atomic positions are determined from the processed data. For small molecules like pyrazoles, "direct methods" are typically used to solve the phase problem.

    • Causality: The phase problem arises because the diffraction experiment only measures the intensities (amplitudes) of the scattered X-rays, not their phases. Direct methods use statistical relationships between the intensities to estimate the phases and generate an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and other model parameters to achieve the best possible fit to the observed diffraction data.

    • Causality: Refinement is an iterative process that improves the accuracy and precision of the structural model. The quality of the final structure is assessed using metrics like the R-factor.

  • Structure Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, angles, and looking for any unusual features. The refined structure can then be visualized and analyzed to understand its conformation, stereochemistry, and intermolecular interactions.[14]

G From Data Collection to Final Structure A Data Collection (Diffractometer) B Data Processing (Indexing, Integration, Scaling) A->B C Structure Solution (Direct Methods) B->C D Structure Refinement (Least-Squares Fitting) C->D D->C Iterative Process E Structure Validation (Geometric & Crystallographic Checks) D->E F Final Structural Model (CIF File) E->F

Caption: The workflow for solving and refining a crystal structure.

Conclusion: The Indispensable Role of X-ray Crystallography in Pyrazole Drug Discovery

For researchers and professionals in drug development, X-ray crystallography is more than just an analytical technique; it is a powerful tool for discovery and innovation.[2] By providing an unambiguous, high-resolution view of pyrazole derivatives, it enables a deep understanding of the structural features that govern their biological activity. This knowledge is paramount for optimizing lead compounds, designing novel therapeutics with improved efficacy and selectivity, and ultimately, accelerating the journey from the laboratory to the clinic. While other techniques provide valuable complementary information, X-ray crystallography remains the gold standard for the definitive structural elucidation of these vital medicinal compounds.

References

A Comparative Guide to Kinase Inhibition by Substituted Aminopyrazoles: Targeting B-Raf

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of substituted aminopyrazoles as inhibitors of B-Raf kinase, a critical component of the MAPK/ERK signaling pathway.[1][2][3][4][5] Dysregulation of this pathway, often due to mutations in the BRAF gene, is a key driver in a significant portion of human cancers, most notably melanoma.[6][7][8][9] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships (SAR) of aminopyrazole-based inhibitors and the experimental methodologies used for their evaluation.

The Rationale for Targeting B-Raf with Aminopyrazoles

The Ras-Raf-MEK-ERK pathway is a crucial signaling cascade that translates extracellular signals into cellular responses, including proliferation, differentiation, and survival.[1][2][3][4] The B-Raf protein, a serine/threonine-protein kinase, is a central component of this cascade.[7] Activating mutations, such as the common V600E substitution, lead to constitutive activation of the pathway, promoting uncontrolled cell growth.[7][8][10] Therefore, inhibiting the kinase activity of mutant B-Raf is a validated therapeutic strategy.[11]

The aminopyrazole scaffold has emerged as a promising starting point for the development of potent and selective B-Raf inhibitors.[12][13] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of its downstream target, MEK.[11][12] The versatility of the aminopyrazole core allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Visualizing the B-Raf Signaling Pathway

To understand the context of B-Raf inhibition, it is essential to visualize its position within the MAPK/ERK signaling cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates BRaf B-Raf Ras->BRaf Activates MEK MEK1/2 BRaf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, ELK-1) ERK->TranscriptionFactors Activates Aminopyrazole Substituted Aminopyrazole (Inhibitor) Aminopyrazole->BRaf Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling pathway, highlighting the inhibitory action of substituted aminopyrazoles on B-Raf.

Comparative Analysis of Substituted Aminopyrazole Inhibitors

The inhibitory potency of aminopyrazole derivatives against B-Raf is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities. Below is a comparative table summarizing the in vitro activity of representative compounds.

Compound IDCore ScaffoldKey SubstitutionsB-Raf V600E IC50 (nM)Cellular Activity (IC50, µM)Reference
Compound A AminopyrazoleN1-phenyl, C3-amide25~1.0 (c-Jun phosphorylation)[14]
Compound B Pyrazole-basedFused pyrazolePotent (specific value not provided)Not provided[13]
Compound 23b 1H-pyrazole2-methylimidazole, morpholine ester1000.07 (A375 cells)[15]
Compound 65 PyrazoleHydroxylated cycloalkyl at N10.04Not provided[16]
B-Raf IN 8 Aminopyrazole derivativeProprietary70.659.78 (HEPG-2), 13.78 (HCT-116)[6]
Compound 14c Pyrimidine-pyrazole hybridSpecific substitutions not detailed9Not provided[17]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR trends for aminopyrazole-based B-Raf inhibitors:

  • N1-Substitutions: Modifications at the N1 position of the pyrazole ring significantly impact potency. For instance, the introduction of hydroxylated cycloalkyl groups can lead to exceptionally potent B-Raf inhibition, as seen in Compound 65 with an IC50 of 0.04 nM.[16]

  • Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems can yield potent inhibitors, as demonstrated by the work on non-oxime fused pyrazoles.[13]

  • Solvent-Exposed Regions: Substitutions in regions of the molecule exposed to the solvent can be optimized to enhance cellular activity and pharmacokinetic properties. In Compound 23b, a morpholine group linked via an ester was found to be favorable.[15]

  • Hybrid Molecules: Combining the pyrazole scaffold with other pharmacophores, such as pyrimidine, can result in dual-activity inhibitors or compounds with enhanced potency.[17]

  • Planarity and Selectivity: The planar nature of the aminopyrazole core can contribute to selectivity over other kinases, such as p38.[14][18]

Experimental Protocols for Kinase Inhibition Assays

The determination of inhibitor potency relies on robust and reproducible experimental methodologies. Below are detailed protocols for in vitro biochemical and cell-based assays.

Workflow for B-Raf Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_Prep 1. Prepare serial dilutions of aminopyrazole inhibitor in DMSO. Plate_Setup 4. Add inhibitor/DMSO to 384-well plate. Inhibitor_Prep->Plate_Setup Enzyme_Prep 2. Dilute B-Raf enzyme in assay buffer. Add_Enzyme 5. Add diluted B-Raf enzyme to wells. Enzyme_Prep->Add_Enzyme Substrate_Prep 3. Prepare substrate (MEK1) and ATP solution. Initiate_Reaction 7. Add MEK1/ATP solution to start the reaction. Substrate_Prep->Initiate_Reaction Plate_Setup->Add_Enzyme Pre_Incubate 6. Incubate for 15-30 min at room temperature. Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate_Reaction 8. Incubate for 60 min at 30°C. Initiate_Reaction->Incubate_Reaction Stop_Reaction 9. Terminate reaction (e.g., with EDTA). Incubate_Reaction->Stop_Reaction Detection 10. Quantify MEK1 phosphorylation (e.g., ELISA, HTRF, or luminescence). Stop_Reaction->Detection Data_Analysis 11. Calculate IC50 values. Detection->Data_Analysis

Caption: A generalized workflow for an in vitro B-Raf kinase inhibition assay.

Detailed Protocol: In Vitro B-Raf Biochemical Assay

This protocol is adapted from standard methodologies for determining the half-maximal inhibitory concentration (IC50) of a compound against B-Raf kinase.[6][19][20]

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of the substituted aminopyrazole in high-purity DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 100 µM down to low nM).

  • Enzyme and Substrate Preparation:

    • Dilute recombinant B-Raf (wild-type or V600E mutant) in a suitable kinase assay buffer (e.g., 100 mM Tris, pH 7.5, 10 mM MgCl2, 5 mM β-mercaptoethanol).[19]

    • Prepare a solution containing the substrate (e.g., inactive MEK1) and ATP. The final ATP concentration should be near its Km value for B-Raf to ensure competitive inhibition is accurately measured.

  • Assay Procedure:

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well microplate.[6]

    • Add 5 µL of the diluted B-Raf enzyme solution to each well.[6]

    • Gently mix and incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.[6]

    • Initiate the kinase reaction by adding 2.5 µL of the MEK1/ATP solution.[6]

    • Incubate the plate for 60 minutes at 30°C to allow for substrate phosphorylation.[6]

  • Detection and Analysis:

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated MEK1. This can be achieved through various detection methods, including:

      • ELISA: Using an antibody specific for phosphorylated MEK1 (p-MEK1).[7]

      • Homogeneous Time-Resolved Fluorescence (HTRF): A proximity-based assay to detect p-MEK1.[21]

      • Luminescent Kinase Assay: Measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[20]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based B-Raf Inhibition Assay

This assay measures the ability of an inhibitor to block B-Raf activity within a cellular context.

  • Cell Culture:

    • Plate cancer cells harboring a B-Raf mutation (e.g., A375 melanoma cells with B-Raf V600E) in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the aminopyrazole inhibitor in the cell culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).[6]

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.[6]

  • Endpoint Measurement (Cell Viability):

    • Assess cell viability using a method such as the MTT assay.[6]

    • Add MTT reagent to each well and incubate for 3-4 hours.[6]

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

  • Endpoint Measurement (Target Engagement - Western Blot):

    • After a shorter incubation with the inhibitor (e.g., 1-2 hours), lyse the cells and collect the protein.

    • Perform a Western blot to detect the levels of phosphorylated ERK (p-ERK), the downstream target of the B-Raf/MEK pathway. A reduction in p-ERK levels indicates successful target engagement by the B-Raf inhibitor.[12]

Conclusion

Substituted aminopyrazoles represent a versatile and potent class of B-Raf kinase inhibitors. The extensive research into the structure-activity relationships of this scaffold has provided valuable insights for the rational design of new therapeutic agents.[22][23] By leveraging the experimental protocols outlined in this guide, researchers can effectively evaluate the potency and cellular activity of novel aminopyrazole derivatives, contributing to the development of more effective treatments for B-Raf-driven cancers.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

For researchers, scientists, and drug development professionals, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management and disposal of compounds like 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine are paramount to ensuring laboratory safety, environmental protection, and unwavering regulatory compliance. Due to its chemical structure and associated hazards, this compound must be treated as regulated hazardous waste.[1][2]

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound waste streams. The foundational principle is that all waste containing this compound must be collected, properly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) department via a licensed hazardous waste management service.[1][3] In-laboratory chemical neutralization is strongly discouraged without a validated, compound-specific risk assessment and institutional approval, as incomplete reactions can produce unknown and potentially more hazardous byproducts.[1]

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is critical to justifying and correctly implementing disposal procedures. The hazard profile of this compound is derived from its chemical properties and is supported by its Safety Data Sheet (SDS).

The causality for its classification as hazardous waste stems from two primary aspects of its structure: the pyrazole amine core and the nitrophenyl substituent. Pyrazole derivatives are a broad class of pharmacologically active compounds, necessitating careful handling.[2] More significantly, the nitrophenyl group renders the molecule a nitrophenol analogue, a class of compounds known for potential environmental persistence and toxicity.[4] This is reflected in its high Water Hazard Class (WGK 3) in Germany, indicating a substance that is severely hazardous to water.[5]

Table 1: GHS Hazard Classification for this compound

Hazard CategoryGHS PictogramSignal WordHazard Code & Statement
Acute Oral Toxicity
alt text
Warning H302: Harmful if swallowed.[5]
Skin IrritationGHS07WarningH315: Causes skin irritation.[6][7]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[6][7]
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation.[6][7]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is crucial to establish a safe operating environment.

  • Engineering Controls : All handling and waste consolidation should occur within a certified chemical fume hood or in a well-ventilated area to prevent inhalation of dust or aerosols.[6][8] Ensure that a safety shower and eyewash station are readily accessible.[6]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling the compound or its waste:

    • Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[7]

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

    • Body Protection : A standard laboratory coat must be worn and kept fully fastened.[8]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and compliance. The following steps provide a clear workflow from waste generation to collection.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Dedicated Waste Stream : Designate a specific hazardous waste container for this compound. Do not mix this waste with other streams, such as halogenated or non-halogenated solvents, unless explicitly permitted by your EHS department.[3]

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect unadulterated compound, contaminated weighing boats, gloves, and absorbent materials used for cleaning minor spills in a dedicated solid waste container.[3]

    • Liquid Waste : Collect solutions containing the compound in a separate, dedicated liquid waste container. Use secondary containment (such as a plastic tub) for all liquid waste containers to mitigate spills.[1][9]

Step 2: Containerization

The integrity of the waste container is crucial for safe storage and transport.

  • Container Selection : Use only containers that are in good condition, constructed of a chemically compatible material (e.g., HDPE plastic for most solutions, or the original container if suitable), and equipped with a secure, leak-proof screw-top cap.[1][2][10]

  • Handling : Keep waste containers closed at all times except when actively adding waste.[1][10] This minimizes the release of vapors and prevents spills. Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.[2]

Step 3: Labeling

Accurate and complete labeling is a strict regulatory requirement and is vital for the safety of all personnel who may handle the container.

  • Mandatory Information : Affix a hazardous waste tag provided by your institution's EHS department as soon as you begin accumulating waste. The label must include:

    • The words "HAZARDOUS WASTE" .[1][10]

    • The full, unambiguous chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[8]

    • A complete list of all constituents in the container with their approximate percentages or concentrations.[2][11]

    • The date on which waste was first added to the container (the "accumulation start date").[2]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory pending pickup.

  • Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA.[1][12] This area must be at or near the point of waste generation and under the control of the laboratory operator.[10][12]

  • Segregation : Ensure the container is stored away from incompatible materials.[9]

Step 5: Decontamination of Labware & Empty Containers

Properly decontaminating or disposing of contaminated materials is a key part of the waste lifecycle.

  • Contaminated Sharps/Glassware : Place any contaminated disposable glassware or sharps in a designated, puncture-proof sharps container that is clearly marked as hazardous waste.[1]

  • Rinsing Procedures : To render an "empty" container non-hazardous, it must be properly rinsed. The first rinseate of any container that held this compound must be collected and disposed of as hazardous liquid waste.[2][9] Subsequent rinses can typically be disposed of down the drain, but you must confirm this policy with your local EHS department.

Disposal_Workflow cluster_0 start Waste Generated: This compound decision Solid or Liquid Waste? start->decision solid_waste Solid Waste (e.g., powder, contaminated gloves) decision->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinseate) decision->liquid_waste Liquid solid_container 1. Place in compatible, sealed SOLID waste container. solid_waste->solid_container label_waste Label Container: - "HAZARDOUS WASTE" - Full Chemical Name - All Constituents & % - Accumulation Start Date solid_container->label_waste liquid_container 1. Place in compatible, sealed LIQUID waste container. 2. Use secondary containment. liquid_waste->liquid_container liquid_container->label_waste store_waste Store container in designated Satellite Accumulation Area (SAA). Keep container closed. label_waste->store_waste contact_ehs Request Waste Pickup from EHS Department store_waste->contact_ehs

Caption: Disposal Decision Workflow for the target compound.

Spill Management Protocol

In the event of a spill, prompt and correct action is required to mitigate exposure and environmental contamination.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Contain : If safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities.

  • Collect : Carefully sweep up or collect the absorbed material and place it into a sealable, compatible container.[6][8]

  • Label & Dispose : Label the container as "Spill Debris" with the full chemical name and treat it as hazardous solid waste, following the steps outlined above.

  • Report : Report the incident to your laboratory supervisor and EHS department.

The Final Step: Arranging for Professional Disposal

The ultimate responsibility for the compliant disposal of hazardous waste lies with the generator, but the final transport and destruction are handled by professionals. Your institution's EHS department is your partner and mandatory resource in this process. They manage the hazardous waste program, contract with licensed disposal companies, and ensure the university remains in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[11] Follow your institution's specific procedures for requesting a hazardous waste pickup.[3]

References

A Comprehensive Guide to the Safe Handling of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of pharmaceutical research and drug development, the ability to handle specialized chemical compounds with precision and safety is paramount. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, a compound with significant applications in medicinal chemistry and agrochemical synthesis.[1] Due to the absence of a comprehensive public safety dataset for this specific molecule, this guide synthesizes information from structurally related compounds to establish a robust framework for risk mitigation.

Hazard Analysis: An Evidence-Based Approach

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practices. In the absence of specific toxicological data for this compound, a hazard assessment based on its constituent functional groups—the nitrophenyl group, the aromatic amine, and the pyrazole core—is a scientifically sound approach.

  • Nitrophenyl Group: Aromatic nitro compounds are known for their potential toxicity.[2] Nitrophenols, for example, can be toxic and are considered environmental pollutants.[3][4] Some studies on 4-nitrophenol have indicated potential for adverse hematological effects, such as elevated methemoglobin levels, in animal studies at high concentrations.[5]

  • Aromatic Amine Group: Aromatic amines as a class of compounds warrant careful handling.[6][7] Many are known to be readily absorbed through the skin, a significant route of occupational exposure.[8][9][10][11][12] This is a critical consideration, as dermal absorption can be a primary route of internal exposure, sometimes exceeding that of inhalation.[8][10] Damaged skin can significantly increase the rate of absorption.[8][9][11][12]

  • Pyrazole Core: While the pyrazole ring itself is a stable heterocyclic compound, its derivatives can exhibit a wide range of biological activities. The overall toxicity of a substituted pyrazole is highly dependent on the nature and position of its functional groups.

Based on this structural analysis, it is prudent to treat this compound as a compound that is potentially harmful if swallowed and may cause skin and eye irritation.[13]

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationBasis of InferencePrimary Routes of Exposure
Acute Toxicity (Oral)General toxicity of aromatic amines and nitrophenyl compounds.[7]Ingestion
Skin Irritation/SensitizationPotential for irritation from aromatic amines.[14]Dermal contact
Eye IrritationCommon hazard for many organic chemicals in powder form.[15]Eye contact
Target Organ ToxicityPotential for hematological effects based on nitrophenol data.[5]Ingestion, Inhalation, Dermal Absorption

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is a critical step in mitigating the risks identified above. The following recommendations are based on a conservative approach to ensure personnel safety.

Core PPE Requirements:
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[16] For procedures with a higher risk of splashing or aerosol generation, chemical splash goggles are required. When working with pressurized systems or highly energetic reactions, a face shield should be worn in conjunction with safety glasses or goggles.[16]

  • Hand Protection: Given the high potential for dermal absorption of aromatic amines, chemically resistant gloves are essential.[8][10][11] Nitrile or neoprene gloves are recommended.[17] Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected. For chemicals with unknown toxicity, a double-gloving technique, potentially with a more resistant inner glove, should be considered.

  • Body Protection: A flame-resistant lab coat is required to protect against skin contact.[16] Ensure the lab coat is fully buttoned. For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: All manipulations of the solid compound or its solutions that could generate dust or aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[2] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[17]

PPE Selection Workflow:

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for this compound cluster_outside_hood If Fume Hood is Not Available start Start: Assess Task task_type Handling solid or generating dust/aerosols? start->task_type quantity Large quantity or splash risk? task_type->quantity No fume_hood Work in Fume Hood task_type->fume_hood Yes respirator NIOSH-approved Respirator Required task_type->respirator Yes (Outside Hood) base_ppe Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat quantity->base_ppe No enhanced_ppe Enhanced PPE: - Chemical Goggles - Face Shield - Chemically Resistant Apron quantity->enhanced_ppe Yes base_ppe->fume_hood fume_hood->quantity enhanced_ppe->fume_hood

Caption: A decision-making workflow for selecting appropriate PPE.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly. Designate a specific area for the handling of this compound.

  • Pre-weighing: If possible, weigh the solid material inside the fume hood. Use a disposable weighing paper or boat to minimize contamination of the balance.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.

  • Post-handling: After handling, decontaminate the work area with an appropriate solvent, followed by soap and water.[17]

  • Personal Decontamination: Wash hands and forearms thoroughly with soap and water after removing gloves.[18]

Spill and Emergency Procedures:
  • Minor Spills (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[17]

    • Place the absorbent material in a sealed, labeled container for hazardous waste disposal.[19]

    • Decontaminate the area with a suitable solvent and then wash with soap and water.[17]

  • Major Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the contaminated area.

    • If safe to do so, increase ventilation to the area.

Waste Disposal Plan:

All waste containing this compound, including contaminated PPE, weighing papers, and absorbent materials, must be treated as hazardous waste.[20]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[19]

  • Containerization: Use a designated, clearly labeled, and sealed container for all solid and liquid waste.[19][20] The label should include the chemical name and associated hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[13][19]

  • Disposal: Arrange for collection by a licensed chemical waste disposal contractor.[19] Incineration at a licensed facility is a common disposal method for nitrophenol-containing waste.[3] Never dispose of this chemical down the drain or in regular trash.[4][19]

By adhering to this comprehensive guide, researchers and scientists can confidently handle this compound, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.